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Alr2-IN-2

Cat. No.: B12393630
M. Wt: 358.4 g/mol
InChI Key: SXIVCVGTXXFVMO-SUQUQSPJSA-N
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Description

Alr2-IN-2 is a useful research compound. Its molecular formula is C17H11FN2O2S2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11FN2O2S2 B12393630 Alr2-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11FN2O2S2

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-3-[(E)-(4-fluorophenyl)methylideneamino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11FN2O2S2/c18-13-5-1-12(2-6-13)10-19-20-16(22)15(24-17(20)23)9-11-3-7-14(21)8-4-11/h1-10,21H/b15-9-,19-10+

InChI Key

SXIVCVGTXXFVMO-SUQUQSPJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Alr2-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alr2-IN-2 is a potent and selective inhibitor of Aldose Reductase (ALR2), a critical enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the relevant biological pathway and experimental workflows. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core functional characteristics.

Introduction to Aldose Reductase (ALR2)

Aldose reductase (ALR2; EC 1.1.1.21) is the first and rate-limiting enzyme of the polyol pathway. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of the hexokinase pathway and a shunting of excess glucose through the polyol pathway. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concomitant depletion of NADPH and NAD+ can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs), all of which contribute to the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of ALR2 is a key therapeutic strategy for the management of these complications.

Mechanism of Action of this compound

This compound, also identified as compound 2d in the primary literature, is a novel, non-acidic, rhodanine-based inhibitor of ALR2.[1] Its mechanism of action is centered on its potent and selective inhibition of the ALR2 enzyme.

Enzymatic Inhibition

This compound acts as a potent inhibitor of rat lens ALR2.[1] The inhibitory activity of this compound has been quantified, demonstrating its high affinity for the target enzyme. Furthermore, this compound exhibits selectivity for ALR2 over the structurally related aldehyde reductase (ALR1), an important consideration for reducing potential off-target effects.[1]

Structural Basis of Inhibition

In silico docking studies have provided insights into the binding mode of this compound within the active site of ALR2. The deprotonated p-hydroxybenzylidene group of the molecule is predicted to interact with the anion-binding sub-pocket of the enzyme, forming a strong hydrogen bond and charge interactions. This interaction is crucial for the high inhibitory potency of the compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound.[1]

Parameter Value Enzyme Source
IC50 (ALR2) 27 nMRat Lens
IC50 (ALR1) 228 nMRat Kidney
Selectivity Index (ALR1/ALR2) 8.44-

IC50: The half maximal inhibitory concentration. Selectivity Index: The ratio of the IC50 for ALR1 to the IC50 for ALR2. A higher value indicates greater selectivity for ALR2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay

4.1.1. Enzyme Preparation:

  • ALR2: Partially purified from rat lenses. Lenses are homogenized in a cold phosphate buffer (pH 6.2). The homogenate is centrifuged, and the supernatant is subjected to ammonium sulfate precipitation. The resulting precipitate is redissolved and dialyzed to yield the partially purified enzyme.

  • ALR1: Partially purified from rat kidneys following a similar homogenization, centrifugation, and ammonium sulfate precipitation protocol as for ALR2.

4.1.2. Assay Principle:

The enzymatic activity is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

4.1.3. Assay Components:

  • Phosphate buffer (pH 6.2)

  • NADPH solution

  • Aldose Reductase (ALR2) or Aldehyde Reductase (ALR1) enzyme preparation

  • Substrate: DL-glyceraldehyde for ALR2, and p-nitrobenzaldehyde for ALR1

  • Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

4.1.4. Assay Procedure:

  • A reaction mixture is prepared in a cuvette containing the phosphate buffer, NADPH, and the enzyme solution.

  • The inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated with the enzyme.

  • The reaction is initiated by the addition of the substrate (DL-glyceraldehyde for ALR2 or p-nitrobenzaldehyde for ALR1).

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Polyol_Pathway cluster_enzymes Enzymatic Reactions Glucose Glucose ALR2 ALR2 (Aldose Reductase) Glucose->ALR2 Sorbitol Sorbitol Diabetic_Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Diabetic_Complications SDH SDH (Sorbitol Dehydrogenase) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->ALR2 H+ NAD NAD+ NAD->SDH H+ Alr2_IN_2 This compound Alr2_IN_2->ALR2 Inhibition

Caption: The Polyol Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro screening of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (ALR2 & ALR1) Assay_Setup Assay Setup (Buffer, NADPH, Enzyme) Enzyme_Prep->Assay_Setup Inhibitor_Prep Inhibitor Preparation (this compound Stock Solution) Inhibitor_Addition Addition of this compound (Varying Concentrations) Inhibitor_Prep->Inhibitor_Addition Assay_Setup->Inhibitor_Addition Reaction_Initiation Reaction Initiation (Addition of Substrate) Inhibitor_Addition->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometric Reading at 340 nm) Reaction_Initiation->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition IC50_Determination IC50 Determination (Dose-Response Curve) Calculate_Inhibition->IC50_Determination

Caption: Workflow for In Vitro Inhibition Assay of this compound.

References

Alr2-IN-2: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Alr2-IN-2, a potent and selective inhibitor of Aldose Reductase (ALR2). This compound, also known as compound 5f, was identified through a sophisticated discovery pipeline integrating ligand-based and structure-based virtual screening, followed by experimental validation. Its chemical structure is (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine. This guide details the discovery process, the multi-step synthesis pathway with explicit experimental protocols, and the quantitative biological data supporting its activity. All signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Discovery of this compound

The discovery of this compound was the result of a systematic approach aimed at identifying novel, non-carboxylic acid inhibitors of ALR2 with improved pharmacokinetic profiles. The process involved a multi-stage virtual screening cascade, followed by chemical synthesis and biological evaluation.

Virtual Screening and Candidate Selection

The initial phase of discovery involved the computational screening of large chemical libraries to identify compounds with a high probability of binding to the active site of the ALR2 enzyme. This was achieved through a combination of:

  • Ligand-Based Virtual Screening: This approach utilized the structural information of known ALR2 inhibitors to identify novel compounds with similar pharmacophoric features.

  • Structure-Based Virtual Screening: Employing the crystal structure of the ALR2 enzyme, molecular docking simulations were performed to predict the binding affinity and pose of candidate molecules within the enzyme's active site.

This dual screening strategy led to the identification of a rhodanine scaffold as a promising starting point for inhibitor design.

Lead Optimization and Identification of this compound

Following the initial screening, a series of rhodanine-based derivatives were synthesized and evaluated for their inhibitory activity against ALR2. This lead optimization phase focused on modifying substituents on the rhodanine core to enhance potency and selectivity. This compound (also referred to as compound 2d or 2f in various publications) emerged from this effort as a highly potent inhibitor.

The discovery workflow is summarized in the diagram below:

Discovery_Workflow cluster_0 Virtual Screening cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Candidate Selection VS_Ligand Ligand-Based Screening Hit_Ident Identification of Rhodanine Scaffold VS_Ligand->Hit_Ident VS_Structure Structure-Based Screening (Molecular Docking) VS_Structure->Hit_Ident Lead_Opt Synthesis of Rhodanine Derivatives Hit_Ident->Lead_Opt SAR Structure-Activity Relationship Studies Lead_Opt->SAR Alr2_IN_2 Identification of This compound (Compound 2d/2f) SAR->Alr2_IN_2

Figure 1: Discovery workflow for this compound.

Synthesis Pathway of this compound

The synthesis of this compound, (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine, is achieved through a two-step process. The first step involves the N-alkylation of the rhodanine core, followed by a Knoevenagel condensation.

The overall synthesis pathway is depicted below:

Synthesis_Pathway Rhodanine Rhodanine Intermediate_1 3-((5-methylthiophen-2-yl)methyl)rhodanine Rhodanine->Intermediate_1 Step 1: N-Alkylation Alr2_IN_2 This compound ((Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine) Intermediate_1->Alr2_IN_2 Step 2: Knoevenagel Condensation p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_Hydroxybenzaldehyde->Alr2_IN_2

Figure 2: Synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established chemical methodologies for similar rhodanine derivatives.

Step 1: Synthesis of 3-((5-methylthiophen-2-yl)methyl)rhodanine (Intermediate 1)

Materials:

  • Rhodanine

  • 2-(chloromethyl)-5-methylthiophene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of rhodanine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-(chloromethyl)-5-methylthiophene (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((5-methylthiophen-2-yl)methyl)rhodanine.

Step 2: Synthesis of (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine (this compound)

Materials:

  • 3-((5-methylthiophen-2-yl)methyl)rhodanine (Intermediate 1)

  • 4-Hydroxybenzaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 3-((5-methylthiophen-2-yl)methyl)rhodanine (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield (Z)-5-(4-hydroxybenzylidene)-3-((5-methylthiophen-2-yl)methyl)rhodanine (this compound) as a solid.

Quantitative Data

The inhibitory activity of this compound against Aldose Reductase (ALR2) and its selectivity over the related enzyme Aldehyde Reductase (ALR1) have been determined. The data is summarized in the table below.

CompoundTarget EnzymeIC₅₀ (nM)[1][2]
This compound Rat ALR222 - 27
This compound Rat ALR1116 - 228

Note: The range in IC₅₀ values reflects data from different experimental batches reported by the same vendor.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. By inhibiting ALR2, this compound blocks this first and rate-limiting step of the polyol pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Cellular_Damage Osmotic Stress & Cellular Damage Sorbitol->Cellular_Damage ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase (SDH) Alr2_IN_2 This compound Alr2_IN_2->ALR2

Figure 3: Inhibition of the Polyol Pathway by this compound.

Conclusion

This compound is a potent and selective inhibitor of Aldose Reductase discovered through a modern drug discovery process that combines computational and experimental approaches. Its synthesis is straightforward, involving standard organic chemistry reactions. The quantitative data confirms its high potency and selectivity, making it a valuable tool for research into diabetic complications and a promising candidate for further preclinical and clinical development. This technical guide provides the essential information for researchers and drug development professionals to understand and utilize this important molecule.

References

Unraveling the Landscape of Aldose Reductase 2 Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of primary research on Aldose Reductase 2 (ALR2) inhibitors reveals a dynamic field of study, though specific data for a compound designated "Alr2-IN-2" remains elusive in the current scientific literature. This technical guide will provide an in-depth overview of the core principles, experimental approaches, and key signaling pathways pertinent to the broader class of ALR2 inhibitors, drawing from available research on analogous compounds.

Aldose reductase 2, a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2][3][4][5] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage in various tissues.[4][5] Consequently, the inhibition of ALR2 is a major therapeutic strategy for the management of these complications.[1][2] While numerous ALR2 inhibitors have been developed, challenges such as poor selectivity over the related enzyme Aldehyde Reductase 1 (ALR1) have hindered their clinical translation.[1][2][6][7]

Quantitative Analysis of ALR2 Inhibitors

The following table summarizes representative quantitative data for various ALR2 inhibitors, illustrating the typical parameters assessed in primary research. It is important to note that this data is not specific to "this compound" but represents the broader class of ALR2 inhibitors.

Compound ClassExample CompoundALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)Reference
Hydantoin-basedFM7B1.14-37.03[8]
Hydantoin-basedFM6B1.02-43.63[8]
Hydantoin-basedFM9B1.08-45.14[8]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates higher potency. The selectivity index is a crucial parameter, with higher values indicating greater selectivity for ALR2 over ALR1.

Core Experimental Protocols

The evaluation of ALR2 inhibitors involves a series of standardized in vitro and in vivo assays. The methodologies outlined below are fundamental to the characterization of these compounds.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound against ALR2 and ALR1.

Methodology:

  • Enzyme Preparation: Recombinant human ALR2 and ALR1 are expressed and purified.

  • Assay Buffer: A standard buffer solution (e.g., sodium phosphate buffer) containing NADPH, a co-factor for the enzyme, is prepared.

  • Substrate: DL-glyceraldehyde is commonly used as a substrate for the enzymatic reaction.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

  • Reaction Initiation: The enzyme, buffer, NADPH, and inhibitor are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models of Diabetic Complications

Objective: To assess the efficacy of an ALR2 inhibitor in a living organism.

Methodology:

  • Animal Model: A diabetic animal model, typically streptozotocin-induced diabetic rats or mice, is used.

  • Drug Administration: The test compound is administered orally or via another appropriate route over a specified period.

  • Endpoint Assessment: Various parameters related to diabetic complications are measured. For example, in studies of diabetic nephropathy, markers such as urinary albumin excretion and kidney histology are evaluated.[8]

  • Data Analysis: The effects of the inhibitor are compared to a vehicle-treated control group to determine statistical significance.

Signaling Pathways and Experimental Workflows

The inhibition of ALR2 impacts downstream signaling pathways implicated in diabetic pathology. The following diagrams illustrate these relationships and a typical experimental workflow for inhibitor screening.

signaling_pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose SDH (NAD+ -> NADH) Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation Oxidative_Stress Oxidative_Stress Sorbitol->Oxidative_Stress AGEs Advanced Glycation End-products Fructose->AGEs PKC Protein Kinase C Activation Fructose->PKC Diabetic_Complications Diabetic_Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGEs->Diabetic_Complications PKC->Diabetic_Complications Alr2_Inhibitor ALR2 Inhibitor Alr2_Inhibitor->Glucose Inhibits

Caption: The Polyol Pathway and Downstream Signaling in Diabetic Complications.

experimental_workflow cluster_screening In Vitro Screening cluster_characterization Lead Characterization cluster_invivo In Vivo Evaluation Compound_Library Compound Library Primary_Assay Primary ALR2 Inhibition Assay Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Selectivity_Assay ALR1 Selectivity Assay Hit_Compounds->Selectivity_Assay Cell_Based_Assays Cell-Based Assays (e.g., Osmotic Stress) Selectivity_Assay->Cell_Based_Assays Lead_Compounds Lead Compounds Cell_Based_Assays->Lead_Compounds Animal_Models Diabetic Animal Models Lead_Compounds->Animal_Models Efficacy_Studies Efficacy Studies Animal_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Studies->PK_PD_Studies Candidate_Drug Candidate Drug PK_PD_Studies->Candidate_Drug

References

An In-Depth Technical Guide to Aldose Reductase 2 (ALR2) and its Role in the Polyol Pathway: A Focus on ALR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polyol pathway, a secondary route for glucose metabolism, becomes significantly activated under hyperglycemic conditions, contributing to the pathogenesis of diabetic complications. The rate-limiting enzyme in this pathway, Aldose Reductase 2 (ALR2), has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of the polyol pathway, the function of ALR2, and the current landscape of ALR2 inhibitors. While the specific compound "Alr2-IN-2" did not yield specific public data, this document will focus on well-characterized ALR2 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in the field of diabetic complications and drug development.

The Polyol Pathway and the Central Role of ALR2

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate energy. However, in states of hyperglycemia, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. This pathway consists of a two-step enzymatic process.

  • Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme Aldose Reductase 2 (ALR2), with NADPH as a cofactor.

  • Sorbitol to Fructose: Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.

The overactivation of this pathway in diabetic tissues leads to several detrimental downstream effects:

  • Sorbitol Accumulation: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and ultimately, cellular damage. This is particularly relevant in insulin-independent tissues like the lens, retina, nerves, and kidneys.

  • NADPH Depletion: The conversion of glucose to sorbitol consumes NADPH. NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular injury.

  • Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can disrupt cellular redox balance and inhibit key metabolic enzymes.

  • Advanced Glycation End-products (AGEs) Formation: The fructose produced in the polyol pathway can be phosphorylated to fructose-3-phosphate, a potent precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to diabetic complications by cross-linking proteins, altering their function, and promoting inflammation.

These pathological consequences of an overactive polyol pathway are strongly implicated in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (NADPH -> NADP+) Glycolysis Glycolysis Glucose->Glycolysis Fructose Fructose Sorbitol->Fructose SDH (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) Sorbitol->Diabetic_Complications Osmotic Stress Sorbitol->Diabetic_Complications Redox Imbalance (NADPH depletion, NADH increase) Fructose->Diabetic_Complications AGE Formation

Figure 1: The Polyol Pathway and its role in diabetic complications.

ALR2 Inhibitors: Mechanism of Action and Quantitative Data

Given the pivotal role of ALR2 in the polyol pathway, its inhibition has been a major focus of drug development efforts to prevent or treat diabetic complications. ALR2 inhibitors (ARIs) are compounds that bind to the active site of the ALR2 enzyme, preventing the conversion of glucose to sorbitol.

A number of ARIs have been developed and investigated in preclinical and clinical studies. The following table summarizes the in vitro potency of several well-characterized ALR2 inhibitors.

CompoundIC50 (Human ALR2)KiSource of ALR2
Zopolrestat 3.1 nM[1]2.5 µM (for glucose)[2]Human Placenta[3]
Fidarestat 0.44 µM (for a metabolite)[4]Not explicitly foundNot specified[4]
Epalrestat 72 nM[5]Not explicitly foundNot specified[5]
Ponalrestat Not explicitly foundKi values reported[3]Bovine Lens[3]
Sorbinil Not explicitly foundKi values reported[3]Human Brain[3]

Note on Data Interpretation: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Ki is an intrinsic measure of the binding affinity of an inhibitor to an enzyme and is independent of substrate concentration. A lower IC50 or Ki value indicates a more potent inhibitor. It is important to note that direct comparison of these values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for ALR2 Inhibition Assays

The evaluation of potential ALR2 inhibitors relies on robust and reproducible in vitro and in vivo experimental models.

In Vitro ALR2 Enzyme Inhibition Assay (Spectrophotometric Method)

This is the most common method for determining the inhibitory activity of a compound against purified or partially purified ALR2.

Principle: The activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is proportional to the ALR2 activity.

Materials and Reagents:

  • ALR2 Enzyme: Purified recombinant human ALR2 or a tissue homogenate rich in ALR2 (e.g., from rat lens or kidney).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.2).

  • Cofactor Solution: NADPH solution (e.g., 0.1 mM in assay buffer).

  • Substrate Solution: DL-glyceraldehyde solution (e.g., 1 mM in assay buffer).

  • Test Compound (Inhibitor): Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Positive Control: A known ALR2 inhibitor (e.g., Epalrestat).

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare fresh assay buffer, cofactor solution, and substrate solution on the day of the experiment.

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the test compound and positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 20 µL of 100 mM Sodium Phosphate Buffer (pH 6.2)[6]

      • 30 µL of ALR2 enzyme solution (protein concentration of 12 µg/mL)[6]

      • 10 µL of the test compound or positive control at various concentrations (or vehicle for the control).

      • 20 µL of DL-glyceraldehyde (1 mM)[6]

    • Include a "no enzyme" control and a "no substrate" control to account for background absorbance changes.

  • Pre-incubation:

    • Incubate the plate at 32°C for 10 minutes.[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of NADPH solution (0.1 mM) to each well.[6]

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

ALR2_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, NADPH, Inhibitor) start->reagent_prep plate_setup Assay Plate Setup (Add reagents to 96-well plate) reagent_prep->plate_setup pre_incubation Pre-incubation (32°C for 10 min) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add NADPH) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Measure Absorbance at 340 nm over time) reaction_initiation->data_acquisition data_analysis Data Analysis (Calculate % Inhibition and IC50) data_acquisition->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an in vitro ALR2 inhibition assay.

In Vivo Models for Evaluating ALR2 Inhibitors

To assess the efficacy of ALR2 inhibitors in a physiological context, various animal models of diabetes are employed.

  • Streptozotocin (STZ)-induced Diabetic Rodents: This is a widely used model where diabetes is induced by the administration of STZ, a chemical that is toxic to pancreatic β-cells. These animals develop hyperglycemia and subsequently exhibit diabetic complications, providing a platform to test the therapeutic effects of ARIs. In such models, fidarestat has been shown to improve nerve blood flow and suppress the increase in sorbitol and fructose in the sciatic nerve of diabetic rats.[7]

  • Galactosemic Rodents: In this model, animals are fed a high-galactose diet. Galactose is a substrate for ALR2 and its conversion to galactitol leads to cataract formation. This model is particularly useful for studying the role of the polyol pathway in diabetic cataracts.

  • Genetically Diabetic Rodents: Models such as the db/db mouse, which has a mutation in the leptin receptor and develops obesity and type 2 diabetes, are also utilized to study the long-term effects of ARIs on various diabetic complications.

Clinical Significance and Future Directions

The development of ALR2 inhibitors has been a long and challenging journey. While numerous compounds have shown promise in preclinical studies, their translation to clinical success has been limited.

  • Epalrestat is currently the only approved ARI for the treatment of diabetic neuropathy in several countries, including Japan and India.[8] Clinical studies have shown that Epalrestat can improve subjective symptoms and nerve conduction velocity in patients with diabetic neuropathy.

  • Fidarestat has demonstrated positive effects on nerve conduction and subjective symptoms of diabetic neuropathy in clinical trials.[7][9] A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy showed significant improvements in several electrophysiological measures and subjective symptoms in the fidarestat-treated group compared to placebo.[10]

  • Zopolrestat and other ARIs have been investigated in clinical trials but have not yet received regulatory approval for widespread use, often due to issues with efficacy or side effects.[9]

The mixed results from clinical trials highlight the complexity of diabetic complications and the challenges in targeting a single pathway. Future research in this area may focus on:

  • Developing more potent and selective ALR2 inhibitors with improved pharmacokinetic and safety profiles.

  • Investigating combination therapies that target multiple pathways involved in diabetic complications.

  • Identifying biomarkers to select patient populations who are most likely to respond to ARI therapy.

  • Exploring the role of ALR2 in other inflammatory conditions , as emerging evidence suggests its involvement beyond diabetic complications.

Conclusion

The polyol pathway, driven by the enzyme ALR2, plays a significant role in the pathogenesis of diabetic complications. Inhibition of ALR2 remains a promising therapeutic strategy to mitigate the debilitating effects of long-term hyperglycemia. While the development of clinically successful ALR2 inhibitors has been challenging, ongoing research continues to refine our understanding of this pathway and identify novel therapeutic agents. This technical guide provides a foundational understanding of the polyol pathway, the function of ALR2, and the methodologies used to evaluate its inhibitors, serving as a valuable resource for researchers dedicated to combating diabetic complications.

References

Aldose Reductase 2 (ALR2): A Comprehensive Technical Guide on its Function, Structure, and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose Reductase 2 (ALR2), a member of the aldo-keto reductase superfamily, is a critical enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, its increased activity leads to the accumulation of sorbitol, a process implicated in the pathogenesis of secondary diabetic complications such as neuropathy, nephropathy, retinopathy, and cataract formation.[3][4][5] This guide provides an in-depth technical overview of ALR2, detailing its biochemical function, three-dimensional structure, catalytic mechanism, and the strategies employed for its inhibition. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Function of Aldose Reductase 2 (ALR2)

The Polyol Pathway

ALR2 is the first and rate-limiting enzyme in the polyol pathway, an alternative route for glucose metabolism that does not require ATP.[1] In this pathway, ALR2 utilizes NADPH as a cofactor to reduce glucose to sorbitol.[1][3] Subsequently, the enzyme sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, using NAD+ as a cofactor.[1][6]

Under normal glycemic conditions, this pathway accounts for only a small fraction (~3%) of glucose metabolism. However, in hyperglycemic states, as seen in diabetes mellitus, the flux through the polyol pathway can increase to process over 30% of glucose.[6] This surge in activity is central to the development of diabetic complications.

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase 2 (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADP NADP+ ALR2->NADP         SDH->Fructose NADH NADH + H+ SDH->NADH         NADPH NADPH + H+ NADPH->ALR2 NAD NAD+ NAD->SDH Catalytic_Mechanism cluster_enzyme ALR2 Active Site Tyr48 Tyr48-OH Proton H⁺ (Proton) Tyr48->Proton donates His110 His110 NADPH NADPH Hydride H⁻ (Hydride) NADPH->Hydride provides NADP NADP⁺ NADPH->NADP is oxidized to Aldehyde Aldehyde Substrate (e.g., Glucose) R-CHO Alcohol Alcohol Product (e.g., Sorbitol) R-CH₂OH Aldehyde->Alcohol is reduced to Hydride->Aldehyde attacks carbonyl C Proton->Aldehyde protonates carbonyl O Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, ALR2 Enzyme, Substrate (Glyceraldehyde) C Combine Enzyme, Substrate, Buffer, and Inhibitor A->C B Dissolve Test Compounds (Inhibitors) in DMSO B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Monitor Absorbance at 340nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

References

An In-Depth Technical Guide on the Early In Vitro Evaluation of Aldose Reductase (ALR2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Alr2-IN-2" did not yield any specific data or studies. The following guide is a comprehensive overview of the early in vitro studies of Aldose Reductase (ALR2) and its inhibitors, based on available scientific literature.

Introduction to Aldose Reductase (ALR2)

Aldose reductase (ALR2), a member of the aldo-keto reductase superfamily, is a key enzyme in the polyol pathway.[1] Under normal glycemic conditions, its role in glucose metabolism is minor compared to hexokinase.[1] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] This enhanced activity of ALR2 has been implicated in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and neuropathy.[2][3] The conversion of glucose to sorbitol by ALR2, with the subsequent accumulation of sorbitol, leads to osmotic and oxidative stress, contributing to cellular damage.[1][4] Consequently, ALR2 has emerged as a significant therapeutic target for the development of novel drugs to manage these complications.[1][4]

The Polyol Pathway and Its Role in Diabetic Complications

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by ALR2 with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).[1] In hyperglycemic conditions, the increased activity of this pathway leads to several detrimental downstream effects:

  • Sorbitol Accumulation: Intracellular accumulation of sorbitol, which does not easily cross cell membranes, creates an osmotic imbalance, leading to cell swelling and damage.[1]

  • Increased Oxidative Stress: The consumption of NADPH by ALR2 can deplete the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the antioxidant glutathione (GSH). This depletion can lead to increased susceptibility to oxidative stress.[4]

  • Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to diabetic complications.[1]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose NADPH NADPH ALR2 ALR2 (Aldose Reductase) NADPH->ALR2 NADP NADP+ NAD NAD+ SDH SDH (Sorbitol Dehydrogenase) NAD->SDH NADH NADH + H+ ALR2->NADP SDH->NADH

Figure 1: The Polyol Pathway of Glucose Metabolism.

In Vitro Evaluation of ALR2 Inhibitors

The development of ALR2 inhibitors involves a series of in vitro and in silico studies to identify and characterize potent and selective compounds.

Data Presentation: Inhibitory Activity of Novel Compounds

The following table summarizes the in vitro inhibitory activity of recently developed hydantoin-based dual inhibitors of ALR2 and Poly (ADP-ribose) polymerase-1 (PARP-1).[2]

CompoundALR2 IC₅₀ (µM)PARP-1 IC₅₀ (µM)ALR1 Selectivity Index
FM6B1.020.9543.63
FM7B1.140.8137.03
FM9B1.081.4245.14
Data sourced from a study on hydantoin-based dual inhibitors.[2]
Experimental Protocols

A typical workflow for the discovery and initial evaluation of novel ALR2 inhibitors involves computational screening followed by in vitro enzymatic assays.

Experimental_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase A Compound Design (e.g., Hydantoin-based) B Molecular Docking (Target: ALR2 PDB: 4JIR_A) A->B C ADMET Profiling B->C D Chemical Synthesis of Promising Compounds C->D Lead Candidate Selection E ALR2/ALR1 Enzymatic Assays (Determine IC₅₀ & Selectivity) D->E F Cell-based Assays (e.g., ARPE-19 cells) E->F

Figure 2: General Experimental Workflow for ALR2 Inhibitor Discovery.

3.2.1. In Silico Screening

  • Protein Preparation: The three-dimensional crystal structure of human ALR2 is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 4JIR_A.[4] The protein structure is prepared for docking by removing water molecules, co-crystalized ligands, and inhibitors.[4]

  • Molecular Docking: Designed compounds are docked into the active site of ALR2 to predict their binding affinity and interaction modes. This helps in prioritizing compounds for synthesis and in vitro testing.[2][4]

  • ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to assess their drug-likeness.[4]

3.2.2. In Vitro Enzymatic Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against ALR2 and to assess their selectivity over the related enzyme aldehyde reductase (ALR1).[2]

  • General Procedure:

    • Recombinant human ALR2 and ALR1 enzymes are purified.

    • The assay is typically performed in a phosphate buffer.

    • The reaction mixture contains the enzyme, NADPH, and a substrate (e.g., DL-glyceraldehyde).

    • The test compounds are added at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

    • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ALR2 Inhibition as a Therapeutic Strategy

The inhibition of ALR2 is a promising therapeutic strategy to prevent or slow the progression of diabetic complications. By blocking the first step of the polyol pathway, ALR2 inhibitors can mitigate the downstream pathological effects of hyperglycemia.

ALR2_in_Pathology Hyperglycemia Hyperglycemia (High Blood Glucose) ALR2_Activation Increased ALR2 Activity Hyperglycemia->ALR2_Activation Sorbitol_Accum Sorbitol Accumulation ALR2_Activation->Sorbitol_Accum NADPH_Depletion NADPH Depletion ALR2_Activation->NADPH_Depletion Osmotic_Stress Osmotic Stress Sorbitol_Accum->Osmotic_Stress Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications ALR2_Inhibitor ALR2 Inhibitor ALR2_Inhibitor->ALR2_Activation Inhibits

Figure 3: Role of ALR2 in the Pathogenesis of Diabetic Complications.

Conclusion

The in vitro evaluation of ALR2 inhibitors is a critical step in the development of new therapies for diabetic complications. Through a combination of in silico modeling and enzymatic assays, researchers can identify and optimize potent and selective inhibitors. The data from these early studies provide the foundation for further preclinical and clinical development. While challenges such as achieving high selectivity and favorable pharmacokinetic profiles remain, the continued exploration of novel chemical scaffolds holds promise for the future management of diabetes-related pathologies.

References

Alr2-IN-2: A Technical Guide to its Selectivity for Aldose Reductase (ALR2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the inhibitor Alr2-IN-2 for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1). This document compiles quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in the field of diabetic complications and drug development.

Quantitative Selectivity Data

This compound, a rhodanine-based compound, has been identified as a potent inhibitor of rat aldose reductase. Its selectivity for ALR2 over ALR1 is a key characteristic for its potential as a therapeutic agent, as off-target inhibition of ALR1 can lead to undesirable side effects. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Data from multiple sources, citing the same primary research, indicate a significant selectivity profile. Two compounds from the same study, designated as 2d and 2f (both referred to as this compound by chemical suppliers), demonstrate this selectivity[1][2][3][4].

Compound DesignationTarget EnzymeIC50 (nM)Selectivity (ALR1 IC50 / ALR2 IC50)
This compound (2d) Rat ALR2278.4-fold
Rat ALR1228
This compound (2f) Rat ALR2225.3-fold
Rat ALR1116

Table 1: In vitro inhibitory potency of this compound compounds against rat ALR2 and ALR1.[1][2]

Signaling Pathways

Understanding the distinct roles of ALR2 and ALR1 is crucial for appreciating the importance of inhibitor selectivity.

ALR2 and the Polyol Pathway

Under hyperglycemic conditions, as seen in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. ALR2 is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.

ALR2_Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (Rate-limiting step) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Osmotic Stress, Oxidative Stress) Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation ALR1_Detoxification_Pathway cluster_Cell_Detox Cellular Detoxification OxidativeStress Oxidative Stress (e.g., from inflammation) LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ReactiveAldehydes Reactive Aldehydes (e.g., 4-Hydroxynonenal) LipidPeroxidation->ReactiveAldehydes DetoxifiedProducts Detoxified Products (e.g., Alcohol derivatives) ReactiveAldehydes->DetoxifiedProducts ALR1 / ALDH (Detoxification) CellularDamage Cellular Damage (Protein/DNA Adducts) ReactiveAldehydes->CellularDamage NADPH_Detox NADPH NADP_Detox NADP+ NADPH_Detox->NADP_Detox Cofactor Oxidation Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Rat Tissue (Lens for ALR2, Kidney for ALR1) Homogenize Homogenization in Buffer Tissue->Homogenize Purify Centrifugation & Ammonium Sulfate Precipitation Homogenize->Purify Enzyme Partially Purified ALR1 or ALR2 Purify->Enzyme Mix Prepare Reaction Mixture: Buffer + Enzyme + This compound (various conc.) Enzyme->Mix Incubate Pre-incubate (e.g., 15 min at 37°C) Mix->Incubate Initiate Initiate Reaction: Add Substrate & NADPH Incubate->Initiate Measure Spectrophotometry (Monitor Absorbance at 340nm) Initiate->Measure CalculateRate Calculate Reaction Rates (Slope) Measure->CalculateRate CalculateInhibition % Inhibition vs. Control CalculateRate->CalculateInhibition Plot Plot % Inhibition vs. [Inhibitor] CalculateInhibition->Plot IC50 Determine IC50 Value Plot->IC50

References

An In-depth Technical Guide to Aldose Reductase Inhibitors: A Focus on Alr2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aldose reductase inhibitors (ARIs), with a specific focus on the promising, non-acidic rhodanine-based inhibitor, Alr2-IN-2. This document details the core mechanism of aldose reductase in diabetic complications, presents key preclinical data for this compound, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normoglycemic conditions, this pathway is of minor significance for glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the intracellular accumulation of sorbitol, which in turn causes osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, retinopathy, and cataracts.

Inhibition of ALR2 is therefore a key therapeutic strategy to prevent or mitigate these debilitating complications. Over the years, numerous ARIs have been developed, though many have faced challenges in clinical trials related to efficacy and adverse effects, often stemming from a lack of selectivity over the related enzyme aldehyde reductase (ALR1). This has spurred the development of novel, potent, and selective ARIs, such as this compound.

This compound: A Potent and Selective Aldose Reductase Inhibitor

This compound is a novel, non-acidic aldose reductase inhibitor belonging to the rhodanine class of compounds. Its design incorporates a p-hydroxybenzylidene functional group, which has been shown to confer high inhibitory potency.[1]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activity of this compound against rat aldose reductase (ALR2) and its selectivity over rat aldehyde reductase (ALR1).

CompoundTarget EnzymeIC50 (nM)Selectivity Index (ALR1 IC50 / ALR2 IC50)Reference
This compoundrat ALR2278.44[1]
This compoundrat ALR1228[1]

Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates a greater selectivity for ALR2 over ALR1.

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not yet publicly available in the reviewed literature. However, the non-acidic nature of this compound is a deliberate design feature intended to improve its pharmacokinetic properties compared to earlier generations of acidic ARIs, which often suffered from poor oral bioavailability.[1] Further in vivo studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the evaluation of aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against aldose reductase.

Materials:

  • Partially purified or recombinant aldose reductase (e.g., from rat lens or human recombinant)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of aldose reductase in sodium phosphate buffer. The final concentration should be determined empirically to provide a linear reaction rate for at least 5-10 minutes.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • Sodium phosphate buffer (to final volume)

    • NADPH (final concentration ~0.1 mM)

    • Test compound at various concentrations (typically a serial dilution) or solvent control.

  • Enzyme Addition: Add the aldose reductase solution to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for 5-10 minutes at 37°C. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (enzyme activity) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Diabetic Neuropathy Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an aldose reductase inhibitor in a streptozotocin (STZ)-induced diabetic rat model, a common model for studying diabetic neuropathy.

Objective: To assess the ability of a test compound to prevent or reverse the development of diabetic neuropathy in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compound (e.g., this compound) formulated for oral administration

  • Apparatus for measuring nerve conduction velocity (NCV)

  • Apparatus for assessing thermal or mechanical hyperalgesia (e.g., hot plate, von Frey filaments)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer. Control animals receive an injection of citrate buffer only. Confirm diabetes by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.

  • Treatment Groups: Divide the diabetic animals into at least two groups:

    • Diabetic control group (receiving vehicle)

    • Diabetic treatment group (receiving the test compound at a specific dose)

    • A non-diabetic control group is also included.

  • Drug Administration: Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks), starting either before the onset of neuropathy (preventive study) or after its establishment (reversal study).

  • Assessment of Neuropathy:

    • Nerve Conduction Velocity (NCV): At the end of the treatment period, measure motor and sensory NCV in the sciatic or tail nerve under anesthesia. A decrease in NCV is a hallmark of diabetic neuropathy.

    • Behavioral Tests: Assess sensory deficits by measuring the response to thermal or mechanical stimuli. Diabetic animals typically exhibit hyperalgesia (increased sensitivity to pain).

  • Biochemical Analysis: At the end of the study, collect tissues such as the sciatic nerve and lens to measure sorbitol accumulation. A reduction in tissue sorbitol levels in the treated group compared to the diabetic control group indicates target engagement.

  • Data Analysis: Compare the NCV, behavioral responses, and tissue sorbitol levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

The following diagrams illustrate key concepts and workflows related to aldose reductase and its inhibitors.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Alr2_IN_2 This compound Alr2_IN_2->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Enzyme_Assay Aldose Reductase Inhibition Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Selectivity_Assay ALR1 vs. ALR2 Selectivity Assay IC50_Determination->Selectivity_Assay Diabetic_Model Induction of Diabetes (e.g., STZ) Selectivity_Assay->Diabetic_Model Promising candidates proceed to in vivo testing Treatment Treatment with This compound Diabetic_Model->Treatment NCV_Measurement Nerve Conduction Velocity (NCV) Treatment->NCV_Measurement Behavioral_Tests Behavioral Tests (Pain Sensitivity) Treatment->Behavioral_Tests Biochemical_Analysis Tissue Sorbitol Measurement Treatment->Biochemical_Analysis

References

Methodological & Application

Application Notes and Protocols for Alr2-IN-2: In Vitro Aldose Reductase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aldose reductase (ALR2; EC 1.1.1.21) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3] Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2][4] The resulting accumulation of intracellular sorbitol leads to osmotic stress, while the increased consumption of NADPH depletes cellular antioxidant reserves, contributing to oxidative stress.[1][3] These processes are implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5] Consequently, inhibition of ALR2 is a promising therapeutic strategy for the prevention and management of these complications.[5]

Alr2-IN-2 (also known as compound 5f) is an investigational potent aldose reductase inhibitor that has demonstrated stable interaction with the ALR2 enzyme in computational studies.[2][6] These application notes provide detailed protocols for the in vitro evaluation of this compound and other potential ALR2 inhibitors.

Signaling Pathway of Aldose Reductase and Consequences of Inhibition

Under hyperglycemic conditions, the increased activity of aldose reductase initiates a cascade of cellular events. The inhibition of ALR2 by compounds such as this compound aims to mitigate these downstream pathological effects.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences cluster_3 Therapeutic Intervention High Intracellular Glucose High Intracellular Glucose Sorbitol Sorbitol High Intracellular Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Oxidative Stress Oxidative Stress High Intracellular Glucose->Oxidative Stress Increased NADPH consumption Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Cellular Damage\n(e.g., Lens, Nerve, Kidney) Cellular Damage (e.g., Lens, Nerve, Kidney) Osmotic Stress->Cellular Damage\n(e.g., Lens, Nerve, Kidney) Oxidative Stress->Cellular Damage\n(e.g., Lens, Nerve, Kidney) This compound This compound This compound->Sorbitol Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Inhibitory Activity of Aldose Reductase Inhibitors

The inhibitory potency of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not publicly available, the following table presents data for other known potent ALR2 inhibitors for comparative purposes.

CompoundIC50 (µM)Source Organism for ALR2Reference
Epalrestat0.098Human Lens[7]
Sorbinil3.45Rat Lens[8]
Nifedipine2.5Human (recombinant)[8]
Agnuside0.0224Human Lens[7]
Eupalitin-3-O-galactoside0.0273Human Lens[7]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol is based on the general method of spectrophotometrically measuring the decrease in NADPH absorbance and can be adapted from commercially available kits, such as the one used for the experimental validation of this compound.[6][7][9]

Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase by measuring the rate of NADPH oxidation.

Materials:

  • Recombinant human aldose reductase (or tissue extracts, e.g., from rat lens)[9]

  • NADPH

  • DL-glyceraldehyde (substrate)[9]

  • Phosphate buffer (0.067 M, pH 6.2)[9]

  • This compound (and other test compounds)

  • Reference inhibitor (e.g., Epalrestat)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Prepare the enzyme solution by diluting the aldose reductase stock in cold phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Test wells: Add assay buffer, enzyme solution, NADPH solution, and the test compound (this compound) at various concentrations.

      • Positive control wells: Add assay buffer, enzyme solution, NADPH solution, and the reference inhibitor (e.g., Epalrestat).

      • Enzyme control wells (100% activity): Add assay buffer, enzyme solution, NADPH solution, and vehicle (DMSO).

      • Blank wells: Add assay buffer, NADPH solution, and the test compound (at the highest concentration) but no enzyme. This is to control for non-enzymatic degradation of NADPH.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells except the blank.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of enzyme control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement cluster_3 Data Analysis A Prepare Reagents: - ALR2 Enzyme - NADPH - Substrate - this compound Stock B Prepare Serial Dilutions of this compound A->B C Add to 96-well plate: - Buffer - Enzyme - NADPH - this compound/Controls B->C D Pre-incubate at 37°C C->D E Initiate reaction with Substrate D->E F Read Absorbance at 340 nm (Kinetic Mode) E->F G Calculate Reaction Rates (ΔA340/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro aldose reductase inhibition assay.

References

Application Notes and Protocols for a Novel Aldose Reductase 2 (ALR2) Inhibitor in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a novel Aldose Reductase 2 (ALR2) inhibitor in various cell culture-based assays. The protocols outlined below are designed to assist researchers in characterizing the efficacy, selectivity, and cellular effects of the inhibitor.

Introduction

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] This pathway converts glucose to sorbitol, and the subsequent accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3] ALR2 activation can lead to osmotic stress, the production of advanced glycation end products (AGEs), and the activation of inflammatory signaling pathways like NF-κB.[4] Therefore, inhibiting ALR2 is a promising therapeutic strategy for mitigating these complications.[5][6]

This document provides detailed protocols for evaluating a novel ALR2 inhibitor in cell culture, including methods for determining its inhibitory activity, assessing cellular toxicity, and investigating its effects on downstream signaling pathways.

Data Presentation

Table 1: In Vitro ALR2 Inhibitory Activity

CompoundTargetIC50 (µM)Inhibition TypeSelectivity Index (ALR1/ALR2)
Novel ALR2 InhibitorALR2User-determinedUser-determinedUser-determined
Epalrestat (Reference)ALR2~0.098[4]Non-competitiveModerate
Sorbinil (Reference)ALR2VariableUncompetitiveLow[4]
Fidarestat (Reference)ALR2VariableUncompetitiveHigh

Note: IC50 values and inhibition types are highly dependent on the specific assay conditions. The selectivity index is a crucial parameter to determine the specificity of the inhibitor for ALR2 over the homologous enzyme Aldehyde Reductase (ALR1).[7]

Table 2: Recommended Concentration Range for Cell-Based Assays

Assay TypeCell Line ExampleRecommended Concentration RangeIncubation Time
Cytotoxicity Assay (MTT)ARPE-19 (retinal pigment epithelial)0.1 - 100 µM24 - 72 hours
Sorbitol Accumulation AssayHuman Lens Epithelial Cells (HLE-B3)0.1 - 50 µM24 - 48 hours
NF-κB Activation AssayTHP-1 (monocytes) or similar1 - 25 µM6 - 24 hours
VEGF Expression AnalysisARPE-19, Müller Cells1 - 25 µM24 - 48 hours

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Experimental Protocols

ALR2 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the novel ALR2 inhibitor.

Materials:

  • Recombinant human ALR2 enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Novel ALR2 inhibitor

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the novel ALR2 inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, NADPH, and varying concentrations of the inhibitor.

  • Add the recombinant ALR2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the ALR2 inhibitor on a chosen cell line.

Materials:

  • ARPE-19 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)[4]

  • Novel ALR2 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 2.5 × 10⁴ cells/well and allow them to adhere overnight.[4]

  • Remove the medium and add fresh medium containing serial dilutions of the novel ALR2 inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Sorbitol Accumulation Assay

This protocol measures the ability of the ALR2 inhibitor to reduce high glucose-induced sorbitol accumulation in cells.

Materials:

  • Human Lens Epithelial Cells (HLE-B3) or other suitable cells

  • Cell culture medium with normal glucose (5.5 mM) and high glucose (30-55 mM)

  • Novel ALR2 inhibitor

  • Lysis buffer

  • Sorbitol assay kit (commercially available)

Procedure:

  • Culture cells to near confluency in normal glucose medium.

  • Pre-treat the cells with various concentrations of the novel ALR2 inhibitor for 2 hours.

  • Replace the medium with high glucose medium containing the respective inhibitor concentrations.

  • Incubate for 24 to 48 hours.

  • Wash the cells with PBS and lyse them.

  • Measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.

  • Normalize the sorbitol concentration to the total protein content of each sample.

Signaling Pathways and Experimental Workflows

ALR2_Signaling_Pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose ALR2 ALR2 Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH->NADP+ PKC Protein Kinase C (PKC) Activation ALR2->PKC SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs SDH->Fructose NFkB NF-κB Activation PKC->NFkB VEGF VEGF Expression NFkB->VEGF Inflammation Inflammation NFkB->Inflammation Neovascularization Neovascularization VEGF->Neovascularization Alr2_IN_2 Novel ALR2 Inhibitor Alr2_IN_2->ALR2

Caption: ALR2 signaling pathway under hyperglycemic conditions.

Experimental_Workflow Start Start: Select Novel ALR2 Inhibitor Enzyme_Assay 1. In Vitro ALR2 Enzyme Inhibition Assay (Determine IC50) Start->Enzyme_Assay Cytotoxicity 2. Cell Viability Assay (e.g., MTT) (Determine Non-toxic Dose) Enzyme_Assay->Cytotoxicity Sorbitol_Assay 3. Intracellular Sorbitol Accumulation Assay Cytotoxicity->Sorbitol_Assay Signaling_Assay 4. Downstream Signaling Pathway Analysis (e.g., NF-κB, VEGF) Sorbitol_Assay->Signaling_Assay Data_Analysis Data Analysis and Interpretation Signaling_Assay->Data_Analysis Conclusion Conclusion on Inhibitor's Efficacy and Cellular Effects Data_Analysis->Conclusion

Caption: General experimental workflow for cell culture studies.

Logical_Relationship High_Glucose High Glucose Environment ALR2_Activity Increased ALR2 Activity High_Glucose->ALR2_Activity Sorbitol_Accumulation Sorbitol Accumulation ALR2_Activity->Sorbitol_Accumulation Reduced_ALR2_Activity Reduced ALR2 Activity Cellular_Damage Cellular Damage (e.g., Osmotic Stress) Sorbitol_Accumulation->Cellular_Damage ALR2_Inhibitor ALR2 Inhibitor Treatment ALR2_Inhibitor->Reduced_ALR2_Activity Reduced_Sorbitol Reduced Sorbitol Accumulation Reduced_ALR2_Activity->Reduced_Sorbitol Cell_Protection Cellular Protection Reduced_Sorbitol->Cell_Protection

Caption: Logic of ALR2 inhibition in mitigating high glucose-induced cell damage.

References

Application Notes and Protocols for Alr2-IN-2 (Aldose Reductase Inhibitor) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Alr2-IN-2" is not found in publicly available scientific literature. Therefore, these application notes and protocols are based on established aldose reductase inhibitors (ARIs) with extensive in vivo data, such as Epalrestat , and are intended to serve as a representative guide for researchers working with novel ARIs targeting aldose reductase (Alr2).

Introduction

Aldose reductase (ALR2; EC 1.1.1.21) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress, and contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cardiopathy.[1][2] Aldose reductase inhibitors (ARIs) are a class of drugs that block this pathway and have been investigated for the treatment of these complications.[3] This document provides detailed protocols and application notes for the in vivo evaluation of ARIs in animal models of diabetes.

Mechanism of Action and Signaling Pathway

Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate to enter the glycolysis pathway. However, in a state of hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted to the polyol pathway, where it is converted to sorbitol by aldose reductase.[3] This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress.[1] The accumulation of sorbitol also causes osmotic stress within cells. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH). The accumulation of fructose and its metabolites can lead to the formation of advanced glycation end products (AGEs). The activation of the polyol pathway has been linked to the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappaB (NF-κB), which are involved in inflammatory and profibrotic signaling.[4] ARIs competitively inhibit aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[5]

Alr2_Signaling_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences Glucose Glucose Glucose_node Glucose Glucose->Glucose_node Sorbitol Sorbitol Glucose_node->Sorbitol Alr2 Fructose Fructose Sorbitol->Fructose SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Alr2 Aldose Reductase (Alr2) NADP NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) Alr2->Oxidative_Stress SDH Sorbitol Dehydrogenase NADH NADH NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH Diabetic_Complications Diabetic Complications (Neuropathy, Nephropathy, etc.) Osmotic_Stress->Diabetic_Complications PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation Oxidative_Stress->Diabetic_Complications AGEs->PKC_Activation AGEs->Diabetic_Complications NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation NFkB_Activation->Diabetic_Complications Alr2_Inhibitor Alr2 Inhibitor (e.g., this compound) Alr2_Inhibitor->Alr2 inhibits

Caption: Signaling pathway of Aldose Reductase in diabetic complications.

In Vivo Dosage and Administration

The appropriate dosage and route of administration for an ARI will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the animal model being used. The following table summarizes dosages from published studies on well-characterized ARIs.

Aldose Reductase InhibitorAnimal ModelDosageRoute of AdministrationTreatment DurationReference
Epalrestatdb/db mice50 mg/kg/dayOral gavage8 weeks[6]
EpalrestatStreptozotocin (STZ)-induced diabetic rats0.25, 0.50, 1, and 5 mg/kg/dayOral gavage8 weeks[7]
EpalrestatSTZ-induced diabetic rats50 mg/kg/dayOral gavage4 weeks[8]
ZopolrestatSTZ-induced diabetic rats25 mg/kg, twice dailyIntragastric (i.g.) or Intraperitoneal (i.p.)5 days[9]
ZopolrestatDogs50, 100, and 200 mg/kg/dayOral1 year[10]
Analogue of ZopolrestatSTZ-induced diabetic rats10 mg/kg and 25 mg/kgOralAcute[11]

Experimental Protocols

A commonly used model for type 1 diabetes is the streptozotocin (STZ)-induced diabetic rat.[7][8]

  • Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old, 200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg body weight).

    • Administer 5% glucose solution to the drinking water for the first 24 hours post-STZ injection to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 72 hours after STZ injection.

    • Rats with fasting blood glucose levels > 250 mg/dL are considered diabetic and are included in the study.

  • Group 1: Non-diabetic Control: Healthy rats receiving the vehicle.

  • Group 2: Diabetic Control: STZ-induced diabetic rats receiving the vehicle.

  • Group 3: ARI-Treated Diabetic Group(s): STZ-induced diabetic rats receiving the ARI at various doses.

  • Group 4 (Optional): Positive Control: STZ-induced diabetic rats receiving a known ARI (e.g., Epalrestat).

  • Treatment Administration: Administer the ARI or vehicle daily via the chosen route (e.g., oral gavage) for the duration of the study (typically 4-8 weeks).[7][8]

  • Neuropathy Assessment:

    • Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic or tail nerve at the beginning and end of the treatment period.

    • Behavioral Tests: Assess thermal and mechanical hyperalgesia using tests such as the hot plate test and von Frey filament test.[7]

  • Biochemical Analysis:

    • At the end of the study, euthanize the animals and collect blood and tissues (e.g., sciatic nerve, lens, kidney, heart).

    • Measure sorbitol levels in tissues using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

    • Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in tissue homogenates.[7]

    • Measure levels of inflammatory markers such as TNF-α and IL-1β in tissue homogenates.[7]

  • Histopathological Examination:

    • Perform histological analysis of relevant tissues (e.g., sciatic nerve, kidney) to assess for morphological changes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an ARI in a diabetic animal model.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Start->Animal_Acclimatization Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Animal_Acclimatization->Diabetes_Induction Confirmation_of_Diabetes Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation_of_Diabetes Grouping Randomization into Experimental Groups Confirmation_of_Diabetes->Grouping Diabetic Animals Treatment Daily Treatment Administration (ARI or Vehicle, 4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Efficacy_Evaluation Efficacy Evaluation (NCV, Behavioral Tests) Monitoring->Efficacy_Evaluation Endpoint Endpoint of Study (Euthanasia and Tissue Collection) Efficacy_Evaluation->Endpoint Analysis Biochemical and Histological Analysis Endpoint->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo testing of an Alr2 inhibitor.

Conclusion

The successful in vivo evaluation of a novel aldose reductase inhibitor requires careful planning and execution of experiments in relevant animal models of diabetic complications. The protocols and data presented here, based on established ARIs, provide a solid foundation for researchers to design and conduct their own studies. It is crucial to optimize the dosage and administration route for each new compound and to include a comprehensive set of endpoints to thoroughly assess its efficacy and mechanism of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alr2-IN-2 is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme pivotal in the polyol pathway.[1][2][3] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. This process, when overactivated, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] this compound serves as a valuable research tool for investigating the roles of ALR2 in these disease processes and for the development of potential therapeutic agents. These application notes provide detailed protocols for the solubilization and use of this compound in common research applications.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₁₁FN₂O₂S₂MedchemExpress
Molecular Weight 358.41 g/mol [2]
IC₅₀ (rat ALR2) 22-27 nM[2][3]
IC₅₀ (rat ALR1) 116-228 nM[2][3]

Recommended Solvents and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes recommended solvents for both in vitro and in vivo applications based on available data. It is always recommended to first test solubility on a small scale.

ApplicationRecommended Solvent/FormulationConcentrationNotes
In Vitro (Stock Solution) Dimethyl sulfoxide (DMSO)Up to 10 mMFor most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.
In Vivo (Oral Administration) 0.5% Carboxymethylcellulose (CMC) in waterAs requiredPrepare a suspension for oral gavage.
Polyethylene glycol 400 (PEG400)As requiredCan be used as a vehicle for oral administration.
0.25% Tween 80 and 0.5% CMC in waterAs requiredA suspension formulation that can improve bioavailability.
In Vivo (Injection) 10% DMSO, 90% Corn oilAs requiredA common vehicle for subcutaneous or intraperitoneal injections.
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineAs requiredA more complex vehicle that can improve solubility and stability for injections.

Note: The solubility of this compound in aqueous buffers is low. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer immediately before use.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.358 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Aldose Reductase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant or purified aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • This compound stock solution (in DMSO)

  • 96-well, UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a working solution of this compound by diluting the DMSO stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • NADPH solution (final concentration typically 0.1-0.2 mM)

    • This compound working solution or vehicle control (DMSO in buffer)

    • Aldose reductase enzyme solution

  • Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration typically 1-10 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway

The diagram below illustrates the role of Aldose Reductase (ALR2) in the polyol pathway and its contribution to diabetic complications. This compound inhibits the initial step of this pathway.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ ALR2 Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress SDH Sorbitol Dehydrogenase Oxidative_Stress Oxidative Stress Fructose->Oxidative_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Oxidative_Stress->Diabetic_Complications Osmotic_Stress->Diabetic_Complications Alr2_IN_2 This compound Alr2_IN_2->ALR2 Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing aldose reductase inhibitors like this compound.

Experimental_Workflow start Start solubilization Solubilization of this compound (e.g., in DMSO) start->solubilization in_vitro_assay In Vitro ALR2 Inhibition Assay solubilization->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cell_based_assays Cell-Based Assays (e.g., Sorbitol Accumulation) ic50_determination->cell_based_assays in_vivo_studies In Vivo Studies (Diabetic Animal Models) cell_based_assays->in_vivo_studies data_analysis Data Analysis and Interpretation in_vivo_studies->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Disclaimer

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures when handling chemical reagents.

References

Application Notes and Protocols for Alr2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alr2-IN-2 is a potent inhibitor of Aldose Reductase (ALR2), a key enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound, as a rhodanine-based inhibitor, offers a promising avenue for the investigation and potential treatment of these conditions.[1] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₇H₁₂N₂O₃S₂MedChemExpress
Molecular Weight356.42 g/mol MedChemExpress
AppearanceCrystalline solidGeneral Knowledge
SMILESO=C1N(/N=C/C2=CC=C(O)C=C2)C(S/C1=C\C3=CC=C(O)C=C3)=SMedChemExpress

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions.

ConditionPowderIn Solvent
-80°C-6 months
-20°C3 years1 month
4°C2 years-
Room TemperatureShipped at RT; stable for short periods-

General Handling Guidelines:

  • Hygroscopic: While not explicitly stated, similar compounds can be hygroscopic. It is recommended to handle the compound in a dry environment.

  • Light Sensitivity: Protect from direct light, especially when in solution.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions to prevent degradation. Aliquot stock solutions into single-use volumes.

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock solutions and experimental media.

SolventSolubilityNotes
DMSOSolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleMay require warming. Use with caution in cell-based assays due to potential toxicity.
WaterInsolubleNot suitable for preparing aqueous stock solutions.
Phosphate-Buffered Saline (PBS)InsolubleDilutions from a DMSO stock can be made, but precipitation may occur.

Note: When preparing solutions, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with larger quantities. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway

This compound exerts its effect by inhibiting Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and increased oxidative stress due to the depletion of NADPH. By inhibiting ALR2, this compound prevents the conversion of glucose to sorbitol, thereby mitigating these downstream pathological effects.

Polyol_Pathway Glucose Glucose (High) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->ALR2 Cofactor Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress Depletion of NADPH NAD NAD+ NAD->SDH Cofactor Alr2_IN_2 This compound Alr2_IN_2->ALR2 Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation Example (for 10 mM stock):

      • Weight of this compound = 1 mg

      • Molecular Weight = 356.42 g/mol

      • Volume of DMSO (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

      • Volume of DMSO (µL) = (1 / 356.42) * 100,000 ≈ 280.5 µL

  • Add the calculated volume of DMSO to the vial containing this compound.

  • Vortex briefly and/or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Aldose Reductase (ALR2) Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory activity of this compound on ALR2 by measuring the decrease in NADPH absorbance. The activity of ALR2 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2][3][4][5][6]

Materials:

  • Recombinant human or rat ALR2

  • DL-Glyceraldehyde (substrate)

  • NADPH

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 0.1 M Potassium phosphate buffer, pH 6.2.

    • NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer. The final concentration in the assay should be around 0.1-0.2 mM.

    • Substrate Solution: Prepare a solution of DL-glyceraldehyde in the assay buffer. The final concentration will depend on the Kₘ of the enzyme and should be optimized.

    • Enzyme Solution: Dilute the recombinant ALR2 in the assay buffer to a concentration that gives a linear rate of reaction over the desired time course.

    • Test Compound (this compound): Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure:

    • Set up the following wells in a 96-well plate:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Enzyme, NADPH, and substrate.

      • Inhibitor Wells: Enzyme, NADPH, substrate, and varying concentrations of this compound.

      • Solvent Control: Enzyme, NADPH, substrate, and the highest concentration of DMSO used in the inhibitor wells.

    • Add the following to each well in the indicated order:

      • Assay Buffer

      • NADPH solution

      • This compound or vehicle (DMSO)

      • Enzyme solution

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells except the blank.

    • Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      • % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffers and Reagents Setup_Plate Set up 96-well Plate Prep_Reagents->Setup_Plate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Setup_Plate Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Setup_Plate Pre_incubation Pre-incubate Enzyme and Inhibitor Setup_Plate->Pre_incubation Start_Reaction Initiate Reaction with Substrate Pre_incubation->Start_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Start_Reaction->Kinetic_Read Calc_Rates Calculate Reaction Rates Kinetic_Read->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for the Study of Diabetic Neuropathy Using an Aldose Reductase 2 (Alr2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Alr2-IN-2" did not yield specific scientific data. Therefore, these application notes and protocols are based on Epalrestat , a well-characterized and clinically approved Aldose Reductase 2 (Alr2) inhibitor, as a representative compound for studying diabetic neuropathy models. The principles and methods described herein are broadly applicable to other Alr2 inhibitors.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, numbness, and loss of sensation.[1] A key pathogenic mechanism implicated in diabetic neuropathy is the overactivation of the polyol pathway due to hyperglycemia.[2][3] Aldose Reductase 2 (Alr2), the rate-limiting enzyme in this pathway, converts excess glucose to sorbitol.[3][4][5] The accumulation of sorbitol leads to osmotic stress, depletion of cellular antioxidants like NADPH, and increased oxidative stress, ultimately causing nerve cell dysfunction and damage.[2][6]

Epalrestat is a non-competitive and reversible inhibitor of Alr2.[5][7] By blocking this enzyme, Epalrestat prevents the accumulation of sorbitol and the subsequent pathological changes.[1][7] This makes it a valuable tool for studying the role of the polyol pathway in diabetic neuropathy and for the development of novel therapeutics. In animal models, Epalrestat has been shown to reduce sorbitol accumulation in nerve tissues and improve nerve function.[1][8]

Mechanism of Action: The Polyol Pathway in Diabetic Neuropathy

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway initiates a cascade of detrimental events in nerve cells. Inhibition of Alr2 by compounds like Epalrestat mitigates these effects.

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences Glucose High Intracellular Glucose Alr2 Alr2 (Aldose Reductase 2) Glucose->Alr2 NADPH -> NADP+ Sorbitol Sorbitol Accumulation Alr2->Sorbitol NADPH_Depletion NADPH Depletion Alr2->NADPH_Depletion Consumes SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose Accumulation SDH->Fructose AGE_Formation Advanced Glycation End-product (AGE) Formation Fructose->AGE_Formation Nerve_Dysfunction Nerve Dysfunction & Damage Osmotic_Stress->Nerve_Dysfunction Oxidative_Stress Increased Oxidative Stress (ROS) NADPH_Depletion->Oxidative_Stress Reduces antioxidant capacity Oxidative_Stress->Nerve_Dysfunction AGE_Formation->Nerve_Dysfunction Epalrestat Epalrestat (Alr2 Inhibitor) Epalrestat->Alr2

Fig 1. Polyol Pathway and the Action of Epalrestat.

Quantitative Data on Epalrestat Efficacy

The following tables summarize the reported effects of Epalrestat in preclinical and clinical studies of diabetic neuropathy.

Table 1: Preclinical Efficacy of Epalrestat in Animal Models of Diabetic Neuropathy

ParameterAnimal ModelTreatment DetailsResultsReference
Sciatic Nerve Conduction Latency Streptozotocin (STZ)-induced diabetic rats100 mg/kg/day for 6 weeksSignificantly reduced latency compared to untreated diabetic rats.[9]
Aldose Reductase (AR) Protein Levels in Sciatic Nerve STZ-induced diabetic rats100 mg/kg/day for 6 weeksSignificantly decreased AR protein expression compared to untreated diabetic rats.[9]
Intracavernous Pressure (ICP) / Mean Arterial Pressure (MAP) Ratio STZ-induced diabetic rats8 weeks of treatmentSignificantly increased ICP/MAP ratio compared to untreated diabetic rats, indicating improved erectile function.[8]
Nerve Growth Factor (NGF) and neuronal Nitric Oxide Synthase (nNOS) Levels in Cavernous Tissue STZ-induced diabetic rats8 weeks of treatmentSignificantly increased levels of NGF and nNOS compared to untreated diabetic rats.[8]

Table 2: Clinical Efficacy of Epalrestat in Patients with Diabetic Neuropathy

ParameterStudy DesignTreatment DetailsResultsReference
Median Motor Nerve Conduction Velocity (MNCV) 3-year, open-label, randomized, multicenter study150 mg/dayPrevented the deterioration of median MNCV observed in the control group (between-group difference of 1.6 m/s, P < 0.001).[10]
Vibration Perception Threshold (VPT) 3-year, open-label, randomized, multicenter study150 mg/dayPrevented the deterioration of VPT seen in the control group.[10]
Subjective Symptoms (Numbness, Sensory Abnormality, Cramping) 3-year, open-label, randomized, multicenter study150 mg/daySignificant improvement in numbness, sensory abnormality, and cramping compared to the control group.[10]
Motor and Sensory Nerve Conduction Velocity Review of six clinical trials50 mg, 3 times/dayImprovement in motor and sensory nerve conduction velocity compared to baseline and placebo.[1]
Subjective Symptoms (Spontaneous Pain, Numbness, Coldness, Hypoesthesia) Analysis of >5000 patients in Japan3-12 months of treatment75% improvement rate in subjective symptoms.[11]
Nerve Function Tests (MNCV, SCV, Vibration Threshold) Analysis of >5000 patients in Japan3-12 months of treatment36% improvement rate in nerve function tests.[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Alr2 inhibitors like Epalrestat in the context of diabetic neuropathy.

In Vitro Aldose Reductase 2 (Alr2) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of a test compound against Alr2 by spectrophotometrically measuring the decrease in NADPH concentration.[12]

Materials:

  • Recombinant human Alr2 enzyme

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (2 x 10⁻⁵ M final concentration)

  • DL-glyceraldehyde (substrate)

  • Test compound (e.g., Epalrestat) stock solution (e.g., 10⁻⁴ M in 50% DMF/50% Methanol)

  • UV-Visible spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding:

    • 0.2 mL phosphate buffer

    • 0.1 mL NADPH solution

    • 0.1 mL of the test compound solution (or vehicle for control)

    • 2.4 mL distilled water

  • Add 0.1 mL of the Alr2 enzyme solution to the cuvette to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C.

  • The rate of NADPH oxidation is proportional to the Alr2 activity.

  • Calculate the percentage of inhibition for the test compound compared to the vehicle control.

  • To determine the IC₅₀ value, perform the assay with a range of concentrations of the test compound.

In_Vitro_Assay A Prepare Reaction Mixture (Buffer, NADPH, Test Compound) B Initiate Reaction with Alr2 Enzyme A->B C Measure Absorbance at 340 nm B->C D Calculate % Inhibition C->D E Determine IC50 D->E

Fig 2. In Vitro Alr2 Inhibition Assay Workflow.
In Vivo Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rodents

This protocol describes the induction of a type 1 diabetes model in rats or mice, which subsequently develop signs of diabetic neuropathy.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Blood glucose meter and test strips

  • Test compound (e.g., Epalrestat) formulation for oral gavage

Procedure:

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Prepare a fresh solution of STZ in ice-cold citrate buffer.

    • Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 50-65 mg/kg for rats, 150-200 mg/kg for mice).

    • Provide animals with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from tail vein blood 48-72 hours after STZ injection.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Treatment:

    • Allow diabetes to establish for a period of 4-8 weeks, during which signs of neuropathy develop.

    • Randomly assign diabetic animals to treatment groups (e.g., vehicle control, Epalrestat at various doses).

    • Administer the test compound daily by oral gavage for the desired treatment period (e.g., 4-8 weeks).

  • Assessment of Neuropathy:

    • Perform functional tests (Nerve Conduction Velocity, Mechanical Allodynia, Thermal Latency) at baseline and at the end of the treatment period.

    • At the end of the study, collect tissues (e.g., sciatic nerve, spinal cord) for biochemical and histological analysis.

In_Vivo_Model A Induce Diabetes with STZ B Confirm Hyperglycemia A->B C Allow Neuropathy to Develop B->C D Administer Test Compound C->D E Assess Neuropathic Endpoints D->E

Fig 3. STZ-Induced Diabetic Neuropathy Model Workflow.
Assessment of Nerve Conduction Velocity (NCV)

NCV is a key electrophysiological measure of nerve function that is typically reduced in diabetic neuropathy.

Procedure:

  • Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).

  • Maintain the animal's body temperature at 37°C.

  • For motor NCV of the sciatic nerve, place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal).

  • Place recording electrodes in the interosseous muscles of the paw.

  • Deliver a supramaximal stimulus at both locations and record the latency of the compound muscle action potential (CMAP).

  • Measure the distance between the two stimulation points.

  • Calculate NCV (m/s) = Distance (m) / (Proximal Latency (s) - Distal Latency (s)).

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.

Procedure:

  • Place the animal in a chamber with a wire mesh floor and allow it to acclimate.

  • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the sensitivity to a painful thermal stimulus.

Procedure:

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).

  • Start a timer and observe the animal for signs of pain, such as paw licking, shaking, or jumping.

  • Record the latency (in seconds) to the first sign of a pain response.

  • Set a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

Conclusion

The inhibition of Aldose Reductase 2 is a promising therapeutic strategy for the treatment of diabetic neuropathy. The protocols and data presented here, using Epalrestat as a representative Alr2 inhibitor, provide a framework for researchers to investigate the pathophysiology of this debilitating disease and to screen and characterize novel therapeutic agents. These methods allow for the quantitative assessment of a compound's ability to modulate the polyol pathway and ameliorate the functional deficits associated with diabetic neuropathy in preclinical models.

References

Application Notes and Protocols for High-Throughput Screening of Aldose Reductase 2 (ALR2) Inhibitors, Featuring Zopolrestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose Reductase (ALR2), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2] Under hyperglycemic conditions, ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] The accumulation of sorbitol in tissues with insulin-insensitive glucose uptake, such as the lens, peripheral nerves, and retina, leads to osmotic stress and subsequent cellular damage, contributing to conditions like diabetic neuropathy, retinopathy, and nephropathy.[2][3] Consequently, the inhibition of ALR2 presents a promising therapeutic strategy for the management of these debilitating complications.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of ALR2 inhibitors, using the potent and well-characterized compound, Zopolrestat, as a representative example. Zopolrestat is a potent inhibitor of aldose reductase with an IC50 of 3.1 nM.[4][5][6]

Mechanism of Action of ALR2 and Inhibition by Zopolrestat

ALR2 is a member of the aldo-keto reductase superfamily.[7] In the polyol pathway, it reduces excess glucose to sorbitol, which is then oxidized to fructose.[1][2] This process consumes NADPH, and the accumulation of sorbitol creates osmotic stress within cells.[2] ALR2 inhibitors like Zopolrestat act by binding to the active site of the enzyme, preventing the reduction of glucose and thereby mitigating the downstream pathological effects of the polyol pathway.[8]

Quantitative Data for Zopolrestat

The following table summarizes the key quantitative data for Zopolrestat as an ALR2 inhibitor.

ParameterValueSpeciesSource
IC50 3.1 nMHuman[4][5][6]
ED50 (Sciatic Nerve) 1.9 mg/kgRat[4][6]
ED50 (Retina) 17.6 mg/kgRat[4][6]
ED50 (Lens) 18.4 mg/kgRat[4][6]
Plasma Half-life 27.5 - 30.3 hoursHuman[6][9]

Signaling Pathway

ALR2_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Enters Cell ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress & Cell Damage Sorbitol->Osmotic_Stress Accumulation Leads to Fructose Fructose ALR2->Sorbitol Catalyzes NADP+ NADP+ ALR2->NADP+ SDH->Fructose NADPH NADPH NADPH->ALR2 Zopolrestat Zopolrestat (Inhibitor) Zopolrestat->ALR2 Inhibits

Caption: The Polyol Pathway and the inhibitory action of Zopolrestat on ALR2.

High-Throughput Screening (HTS) Protocol

This protocol is adapted from established spectrophotometric assays for ALR2 activity and is suitable for an HTS format (384-well plates).[10][11] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by ALR2.

Materials and Reagents
  • ALR2 Enzyme: Purified recombinant human ALR2

  • Substrate: DL-Glyceraldehyde

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer: 100 mM Phosphate Buffer (pH 6.2)

  • Positive Control: Zopolrestat

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Plates: 384-well, clear, flat-bottom microplates

  • Spectrophotometer: Plate reader capable of measuring absorbance at 340 nm in kinetic mode

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Dispense_Compounds Dispense Test Compounds, Zopolrestat (Control), and DMSO (Vehicle) to Plate Dispense_Enzyme Add ALR2 Enzyme Solution Dispense_Compounds->Dispense_Enzyme Dispense_NADPH Add NADPH Solution Dispense_Enzyme->Dispense_NADPH Pre_Incubate Pre-incubate Plate Dispense_NADPH->Pre_Incubate Add_Substrate Initiate Reaction by Adding DL-Glyceraldehyde Pre_Incubate->Add_Substrate Kinetic_Read Measure Absorbance at 340 nm (Kinetic Mode) Add_Substrate->Kinetic_Read Calculate_Rates Calculate Reaction Rates (Slope of Absorbance vs. Time) Kinetic_Read->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition IC50_Curve Generate Dose-Response Curves and Calculate IC50 for Hits Determine_Inhibition->IC50_Curve

Caption: High-throughput screening workflow for the identification of ALR2 inhibitors.

Detailed Protocol
  • Compound Plating:

    • Dispense 100 nL of test compounds, Zopolrestat (positive control), or DMSO (vehicle control) into the wells of a 384-well plate using an acoustic dispenser. The final concentration of test compounds is typically 10 µM.

  • Reagent Preparation (on the day of the assay):

    • ALR2 Enzyme Solution: Dilute purified ALR2 in cold 100 mM phosphate buffer (pH 6.2) to the desired final concentration.

    • NADPH Solution: Prepare a stock solution of NADPH in the phosphate buffer.

    • Substrate Solution: Prepare a stock solution of DL-Glyceraldehyde in the phosphate buffer.

  • Assay Procedure:

    • Add 10 µL of the ALR2 enzyme solution to each well of the compound-plated 384-well plate.

    • Add 5 µL of the NADPH solution to each well. The final concentration of NADPH is typically 0.1 mM.

    • Centrifuge the plates briefly to ensure proper mixing.

    • Pre-incubate the plates at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the DL-Glyceraldehyde substrate solution to each well. The final concentration of the substrate is typically 10 mM.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100 Where:

      • V_compound is the reaction rate in the presence of the test compound.

      • V_vehicle is the reaction rate in the presence of DMSO.

      • V_blank is the reaction rate in the absence of the enzyme.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Conclusion

The high-throughput screening assay detailed in these notes provides a robust and reliable method for identifying novel inhibitors of Aldose Reductase 2. By utilizing a well-characterized inhibitor such as Zopolrestat as a reference, researchers can validate their assay performance and confidently identify promising lead compounds for further development in the pursuit of new therapies for diabetic complications.

References

Application Notes and Protocols for Molecular Docking of Alr2-IN-2 with Aldose Reductase (ALR2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the molecular docking of the inhibitor Alr2-IN-2 with the human Aldose Reductase (ALR2) enzyme. The provided methodologies are based on established computational techniques and are intended to guide researchers in performing and interpreting docking studies for this significant therapeutic target.

Introduction

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] The conversion of glucose to sorbitol by ALR2 can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] Therefore, the inhibition of ALR2 is a promising therapeutic strategy for the management of these conditions. Molecular docking is a crucial computational tool used to predict the binding mode and affinity of a small molecule inhibitor within the active site of a target protein. This protocol outlines the steps for docking this compound with ALR2, providing a framework for understanding their interaction at a molecular level.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ALR2 in the polyol pathway and the general workflow for the molecular docking protocol.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications ALR2 ALR2 (Aldose Reductase) NADP NADP+ SDH Sorbitol Dehydrogenase NADH NADH NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (ALR2) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (this compound) Run_Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Run_Docking Grid_Generation->Run_Docking Pose_Analysis Binding Pose Analysis Run_Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

References

Application Notes and Protocols: Synthesis and Characterization of Alr2-IN-2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of Alr2-IN-2 derivatives, a class of potent and selective inhibitors of Aldose Reductase 2 (ALR2). Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1] By inhibiting ALR2, these compounds offer a promising therapeutic strategy for mitigating the long-term debilitating effects of diabetes.[2]

Introduction to this compound and its Derivatives

This compound is an investigational potent aldose reductase inhibitor.[3] Its derivatives are designed to interact with the active site of the ALR2 enzyme, which is comprised of a catalytic pocket and a specificity pocket.[4] The design of these inhibitors often involves a scaffold that can form key interactions, such as hydrogen bonds with residues like Tyr48 and His110 in the anionic binding site, and hydrophobic interactions within the specificity pocket.[4] The development of selective ALR2 inhibitors is crucial to avoid off-target effects, particularly the inhibition of the related enzyme Aldehyde Reductase (ALR1), which plays a role in detoxification pathways.[5]

Signaling Pathways

The Polyol Pathway and its Downstream Effects

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, a process catalyzed by ALR2 with NADPH as a cofactor.[6] This has several downstream consequences:

  • Osmotic Stress: The accumulation of intracellular sorbitol, an osmolyte, leads to osmotic stress and cellular damage.[1]

  • Oxidative Stress: The consumption of NADPH by ALR2 depletes the cellular pool of this crucial cofactor, which is required by glutathione reductase to regenerate the antioxidant glutathione (GSH). This depletion impairs the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress.[1]

  • Activation of Signaling Cascades: Increased ALR2 activity can lead to the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB, promoting inflammatory responses.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (this compound Inhibition) Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose SDH Sorbitol->Fructose NADP NADP+ Sorbitol->NADP Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation Sorbitol->Osmotic_Stress AGEs AGEs Fructose->AGEs Formation Fructose->AGEs NADPH NADPH NADPH->Sorbitol Oxidative_Stress Oxidative_Stress NADP->Oxidative_Stress Depletion of NADPH NADP->Oxidative_Stress Signaling_Cascades PKC, MAPK, NF-κB Activation Oxidative_Stress->Signaling_Cascades Oxidative_Stress->Signaling_Cascades AGEs->Signaling_Cascades AGEs->Signaling_Cascades Inflammation_Complications Inflammation & Diabetic Complications Signaling_Cascades->Inflammation_Complications Leads to Signaling_Cascades->Inflammation_Complications

Caption: The Polyol Pathway and its role in diabetic complications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction procedures.[7] Below is a generalized protocol for the synthesis of a rhodanine-based ALR2 inhibitor, a common scaffold for this class of compounds.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Rhodanine, Aldehyde) Step1 Knoevenagel Condensation Start->Step1 Intermediate Rhodanine Derivative Step1->Intermediate Step2 Purification (e.g., Recrystallization, Chromatography) Intermediate->Step2 Product Purified this compound Derivative Step2->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of rhodanine-based Alr2 inhibitors.

Experimental Protocol: Synthesis of a Rhodanine-based Derivative

This protocol describes the synthesis of a rhodanine derivative via a Knoevenagel condensation.

Materials:

  • Rhodanine

  • Substituted benzaldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • Dissolve rhodanine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of this compound Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity.

Spectroscopic and Chromatographic Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (ppm)Peaks corresponding to aromatic and rhodanine protons.
¹³C NMR Chemical Shift (ppm)Peaks corresponding to carbonyl, thiocarbonyl, and aromatic carbons.[8]
Mass Spec (MS) m/zMolecular ion peak corresponding to the calculated mass of the derivative.
HPLC Retention Time (min)A single major peak indicating high purity.
IR Spectroscopy Wavenumber (cm⁻¹)Characteristic peaks for C=O, C=S, and C=N bonds.[8]
Experimental Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data to determine the chemical shifts, coupling constants, and integration of the peaks to confirm the structure.[8]

4.2.2. Mass Spectrometry (MS)

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).

  • Analyze the spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.

4.2.3. High-Performance Liquid Chromatography (HPLC)

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Use a C18 reverse-phase column.

  • Set up a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity of the compound is determined by the peak area percentage of the main peak.

In Vitro Evaluation of this compound Derivatives

ALR2 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against ALR2 is determined by a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.[9]

5.1.1. Assay Workflow

Assay_Workflow Prepare Prepare Reagents: - ALR2 Enzyme - NADPH - Substrate (DL-Glyceraldehyde) - Test Compound Incubate Incubate Enzyme with Test Compound Prepare->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic) Initiate->Measure Analyze Calculate % Inhibition and IC₅₀ Value Measure->Analyze Result Inhibitory Potency Analyze->Result

Caption: Workflow for the ALR2 enzyme inhibition assay.

5.1.2. Experimental Protocol

This protocol is based on commercially available aldose reductase inhibitor screening kits.[9]

Materials:

  • Recombinant human ALR2 enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, NADPH solution, and the test compound at various concentrations.

  • Add the ALR2 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes at 37°C.

  • The rate of NADPH oxidation is proportional to the ALR2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Selectivity Assay against ALR1

To assess the selectivity of the inhibitors, a similar enzymatic assay is performed using the ALR1 enzyme. The substrate and buffer conditions may need to be optimized for ALR1 activity. A higher IC₅₀ value for ALR1 compared to ALR2 indicates selectivity.

Data Presentation
Compound ALR2 IC₅₀ (µM) ALR1 IC₅₀ (µM) Selectivity Index (ALR1/ALR2)
This compound[Insert Value][Insert Value][Insert Value]
Derivative 1[Insert Value][Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value][Insert Value]
Epalrestat (Control)[Insert Value][Insert Value][Insert Value]

Conclusion

The synthesis and characterization of this compound derivatives provide a valuable platform for the development of novel therapeutics for the management of diabetic complications. The protocols outlined in these application notes offer a systematic approach for researchers to synthesize, purify, characterize, and evaluate the biological activity of these promising compounds. Further in vivo studies are necessary to establish the pharmacokinetic profiles and therapeutic efficacy of lead candidates.

References

Troubleshooting & Optimization

Troubleshooting Alr2-IN-2 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Alr2-IN-2.

This compound Product Information

This compound is a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in the progression of diabetic complications.[1][2] Understanding its chemical properties is crucial for its effective use in experiments.

PropertyValue
Molecular Formula C17H11FN2O2S2[1]
Molecular Weight 358.41 g/mol [1]
IC50 27 nM (for rat ALR2)[1]
Solubility 10 mM in DMSO
Storage Store under recommended conditions as per the Certificate of Analysis. Shipped at room temperature.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 10 mM. For cellular assays, it's common to first dissolve the compound in 100% DMSO to create a high-concentration stock solution.[3]

Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[3][4] This occurs because the compound is poorly soluble in water. Here are a few steps to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 0.5-1%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the 100% DMSO stock into an intermediate solvent or directly into your cell culture medium or assay buffer.[3]

  • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Using a sonicating water bath can also help to disperse the compound and break up any small precipitates.[3]

  • Warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility.

Q3: Can I use solvents other than DMSO?

A3: While DMSO is the most common solvent for initial solubilization, other organic solvents like dimethylformamide (DMF) can also be used.[3] However, the suitability of any solvent depends on the specific experimental setup and its compatibility with the biological system being studied. It is crucial to perform a solvent tolerance test for your specific cells or assay.

Troubleshooting Guide for this compound Insolubility

This guide provides detailed protocols to help you overcome common solubility challenges with this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Promote Dissolution: To ensure the compound dissolves completely, gently vortex the vial and then place it in a sonicating water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C as recommended on the product datasheet. Avoid repeated freeze-thaw cycles.[5][6]

Protocol 2: Diluting this compound for In Vitro Experiments
  • Pre-warm Media/Buffer: Warm your cell culture media or assay buffer to the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your DMSO stock solution into the pre-warmed media or buffer. This helps to minimize the "shock" of transferring the compound from a high concentration of organic solvent to a purely aqueous environment.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of media or buffer dropwise while vortexing or gently swirling the tube. This gradual addition can prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below the tolerance level of your system (typically <0.5%). Remember to include a vehicle control (media/buffer with the same final concentration of DMSO) in your experimental design.[7]

Troubleshooting Summary
IssueRecommended Solution
Compound won't dissolve in DMSO - Increase sonication time. - Gently warm the solution (be cautious of compound stability).
Precipitation in aqueous buffer - Lower the final concentration of this compound. - Increase the final percentage of DMSO (if your system allows). - Perform serial dilutions. - Add the compound to the buffer while vortexing.
Inconsistent experimental results - Ensure complete solubilization before each experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.

Biological Context and Experimental Workflow

This compound targets Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.[8] Under hyperglycemic conditions, this pathway becomes more active, converting excess glucose into sorbitol.[9] This process can lead to osmotic stress and the depletion of NADPH, contributing to oxidative stress and diabetic complications.[9][10]

Polyol_Pathway cluster_enzymes Enzymatic Conversion Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ ALR2 Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Sorbitol Dehydrogenase Alr2_IN_2 This compound Alr2_IN_2->ALR2 Inhibition NADPH NADPH NADP NADP NAD NAD NADH NADH Solubilization_Workflow start Start: this compound Powder add_dmso Add 100% DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso sonicate Vortex and Sonicate until fully dissolved add_dmso->sonicate stock_solution Stock Solution in DMSO sonicate->stock_solution dilute Dilute stock solution into pre-warmed aqueous buffer/media stock_solution->dilute check_precipitate Precipitation? dilute->check_precipitate ready Ready for Experiment check_precipitate->ready No troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Add dropwise while vortexing check_precipitate->troubleshoot Yes troubleshoot->dilute

References

How to improve Alr2-IN-2 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alr2-IN-2, a potent inhibitor of Aldose Reductase (ALR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research on diabetic complications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent small molecule inhibitor of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of ALR2 has been implicated in the pathogenesis of diabetic complications.

Q2: What is the mechanism of action of this compound?

A2: this compound acts by inhibiting the enzymatic activity of ALR2. This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol, the first step in the polyol pathway. By inhibiting ALR2, this compound prevents the accumulation of sorbitol, which is thought to contribute to cellular stress and the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Q3: What are the potential off-target effects of this compound?

A3: A primary concern with ALR2 inhibitors is their potential to inhibit Aldehyde Reductase (ALR1), an enzyme with high structural similarity to ALR2 that is involved in the detoxification of various aldehydes. Non-selective inhibition can lead to off-target toxicity.[1][2][3] this compound has shown a degree of selectivity for ALR2 over ALR1 in rat models. However, researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[4] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. For in vivo studies, the appropriate vehicle for administration should be determined based on the experimental design and animal model. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibitory activity in in vitro enzyme assay Incorrect assay conditions.Ensure the assay buffer, pH, and temperature are optimal for ALR2 activity. Verify the concentration and purity of the recombinant ALR2 enzyme and the substrate.
Degradation of this compound.Prepare fresh stock solutions of this compound. Avoid prolonged exposure to light and elevated temperatures.
Inactive enzyme.Use a fresh batch of ALR2 enzyme and confirm its activity with a known inhibitor as a positive control.
Inconsistent results in cell-based assays Poor cell health.Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to rule out cytotoxicity of the inhibitor at the tested concentrations.
Low cell permeability.While rhodanine-based compounds are generally cell-permeable, consider performing a cellular uptake assay if poor permeability is suspected.
This compound instability in culture medium.Minimize the incubation time of this compound in the culture medium before adding to the cells. Prepare fresh dilutions for each experiment.
Lack of efficacy in animal models Poor pharmacokinetic properties.The bioavailability of rhodanine-based compounds can vary. Consider optimizing the route of administration and dosage. Perform pharmacokinetic studies to determine the plasma concentration of this compound.
Inappropriate animal model.Select an animal model that accurately reflects the human pathophysiology of the diabetic complication being studied. Commonly used models include streptozotocin (STZ)-induced diabetic rats and mice.
Insufficient dosage.Perform a dose-response study to determine the optimal effective dose of this compound in your specific animal model.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and a related compound, Alr2-IN-3.

Compound Target Organism IC50 (nM) Reference
This compoundALR2 (Aldose Reductase)Rat27[4]
ALR1 (Aldehyde Reductase)Rat228[4]
Alr2-IN-3ALR2 (Aldose Reductase)Rat22[5]
ALR1 (Aldehyde Reductase)Rat116[5]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from the general procedure described for the characterization of novel rhodanine-based ALR2 inhibitors.

Materials:

  • Recombinant rat ALR2 and ALR1 enzymes

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer

  • This compound

  • DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the sodium phosphate buffer, NADPH solution, and the diluted this compound or vehicle control (DMSO).

    • Add the ALR2 or ALR1 enzyme to each well and incubate for a short period at the optimal temperature.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of this compound.

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

In Vivo Studies in a Diabetic Rat Model

The following provides a general framework for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model.

1. Induction of Diabetes:

  • Use male Sprague-Dawley or Wistar rats.

  • Induce diabetes by a single intraperitoneal injection of STZ dissolved in a suitable buffer (e.g., citrate buffer). The dose of STZ may need to be optimized.[6][7][8]

  • Confirm the diabetic state by measuring blood glucose levels after a few days. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[6]

2. Drug Administration:

  • Prepare a formulation of this compound in a suitable vehicle. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer this compound to the diabetic rats at various doses. Include a vehicle-treated diabetic group and a non-diabetic control group.

  • The treatment duration will depend on the specific diabetic complication being studied.

3. Efficacy Evaluation:

  • Monitor relevant physiological and biochemical parameters throughout the study. This may include:

    • Blood glucose levels

    • Body weight

    • Nerve conduction velocity (for neuropathy)

    • Urinary albumin excretion (for nephropathy)

    • Lens opacity (for retinopathy/cataracts)

  • At the end of the study, collect tissues for histological and molecular analysis.

Visualizations

Signaling Pathway of the Polyol Pathway

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose NADPH NADPH NADPH->ALR2 NADP NADP+ NAD NAD+ NAD->SDH NADH NADH ALR2->Sorbitol ALR2->NADP SDH->Fructose SDH->NADH Alr2_IN_2 This compound Alr2_IN_2->ALR2

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro ALR2 Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions mix_reagents Mix enzyme, NADPH, and this compound prep_inhibitor->mix_reagents prep_enzyme Prepare ALR2 enzyme prep_enzyme->mix_reagents prep_reagents Prepare NADPH and substrate initiate_reaction Add substrate to start reaction prep_reagents->initiate_reaction mix_reagents->initiate_reaction measure_absorbance Measure absorbance change at 340 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Logical Relationship of ALR2 Inhibition and Prevention of Diabetic Complications

logical_relationship Hyperglycemia Hyperglycemia Increased_ALR2_Activity Increased ALR2 Activity Hyperglycemia->Increased_ALR2_Activity Sorbitol_Accumulation Sorbitol Accumulation Increased_ALR2_Activity->Sorbitol_Accumulation Oxidative_Stress Oxidative Stress Increased_ALR2_Activity->Oxidative_Stress (NADPH depletion) Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications Alr2_IN_2 This compound Alr2_IN_2->Increased_ALR2_Activity

Caption: The role of this compound in mitigating hyperglycemia-induced cellular stress.

References

Alr2-IN-2 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alr2-IN-2, a potent inhibitor of aldose reductase (ALR2).

Disclaimer

Due to the limited publicly available data on the broader off-target profile of this compound, this guide primarily focuses on its known inhibitory activity against aldose reductase (ALR2) and its primary off-target, aldehyde reductase (ALR1). The recommendations provided are based on the known selectivity profile of this compound and general principles for mitigating off-target effects of small molecule inhibitors. Researchers should always include appropriate controls in their experiments to validate their findings.

Troubleshooting Guide

Issue: Inconsistent or weaker than expected inhibition of ALR2 activity in my assay.

  • Question: I am not observing the expected level of ALR2 inhibition with this compound in my experiments. What could be the reason?

  • Answer: Several factors could contribute to this:

    • Compound Stability: Ensure that this compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Assay Conditions: The potency of this compound can be influenced by assay conditions such as pH, temperature, and substrate concentration. Refer to the recommended assay protocol below.

    • Enzyme Source: The provided IC50 values for this compound are for the rat isoforms of ALR2 and ALR1. If you are using ALR2 from a different species, the potency may vary. It is recommended to determine the IC50 in your specific assay system.

    • Cellular Permeability: If you are conducting cellular assays, insufficient cell permeability of this compound could lead to lower than expected efficacy. Consider using a cell permeability assay to confirm its uptake.

Issue: Observing unexpected cellular phenotypes or toxicity.

  • Question: My cells are showing unexpected phenotypes or toxicity at concentrations where I expect specific ALR2 inhibition. Could this be due to off-target effects?

  • Answer: Yes, unexpected cellular effects could be due to the inhibition of off-targets. The most likely off-target of this compound is aldehyde reductase (ALR1), which is involved in the detoxification of various aldehydes.[1][2][3][4][5][6] Inhibition of ALR1 could lead to the accumulation of toxic aldehydes, resulting in cellular stress and toxicity.[5]

    • Mitigation Strategy:

      • Dose-Response Curve: Perform a careful dose-response experiment to determine the concentration range where you observe specific ALR2 inhibition without significant toxicity.

      • ALR1 Activity Assay: If possible, measure the effect of this compound on ALR1 activity in your experimental system to correlate with the observed toxicity.

      • Use a More Selective Inhibitor: If ALR1 inhibition is a concern, consider using a more selective ALR2 inhibitor as a control.

      • Rescue Experiment: To confirm that the observed phenotype is due to ALR1 inhibition, you could try to rescue the effect by providing a downstream metabolite or a substrate that bypasses the need for ALR1 activity, if known.

Issue: Difficulty in interpreting experimental results.

  • Question: How can I be confident that the observed effects in my experiment are due to the inhibition of ALR2 and not an off-target?

  • Answer: To increase confidence in your results, consider the following experimental controls:

    • Use a Structurally Unrelated ALR2 Inhibitor: A positive control with a different chemical scaffold but the same target can help confirm that the observed phenotype is due to ALR2 inhibition.

    • Use a Negative Control Compound: A structurally similar but inactive compound can help rule out non-specific effects of the chemical scaffold.

    • Genetic Knockdown/Knockout: The most rigorous way to confirm on-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ALR2 and see if it phenocopies the effect of this compound.

    • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that this compound is engaging with ALR2 in a cellular context.

Frequently Asked Questions (FAQs)

What is the known selectivity of this compound?

This compound is a potent inhibitor of aldose reductase (ALR2). Its selectivity has been characterized against the closely related aldehyde reductase (ALR1).

TargetIC50 (rat)
ALR222 nM
ALR1116 nM

Data sourced from MedchemExpress product datasheet.[7]

The selectivity for ALR2 over ALR1 is approximately 5.3-fold.

Why is selectivity against ALR1 important?

ALR1 and ALR2 share a high degree of structural homology, making it challenging to design selective inhibitors.[2][3][4] ALR1 plays a crucial role in detoxifying various endogenous and exogenous aldehydes.[1][5] Non-selective inhibition of ALR1 can lead to the accumulation of these toxic aldehydes, resulting in off-target toxicity.[5] Therefore, a high degree of selectivity for ALR2 is a critical requirement for a therapeutic ALR2 inhibitor.

What are the key structural differences between ALR2 and ALR1 that can be exploited for selective inhibitor design?

The active sites of ALR2 and ALR1 are highly conserved. However, there are subtle differences in the "specificity pocket" adjacent to the active site. These differences can be exploited to design inhibitors that bind preferentially to ALR2. For instance, the residue at position 300 is a Leucine in ALR2, and this interaction is a key determinant of specificity.[8][9]

How can I mitigate the potential off-target effects of this compound?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives you the desired level of ALR2 inhibition in your assay to minimize off-target effects.

  • Confirm On-Target Engagement: Use methods like CETSA to confirm that this compound is binding to ALR2 in your cells at the concentrations you are using.

  • Employ Robust Controls: As outlined in the troubleshooting guide, use structurally unrelated inhibitors and genetic knockdown to validate that your observed phenotype is due to ALR2 inhibition.

  • Monitor for ALR1-related Toxicity: Be aware of potential toxicity related to ALR1 inhibition, such as increased oxidative stress.

Experimental Protocols

In Vitro ALR2/ALR1 Inhibition Assay

This protocol is a general guideline for determining the IC50 of an inhibitor against ALR2 and ALR1.

  • Principle: The enzymatic activity of ALR2 and ALR1 is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate (e.g., DL-glyceraldehyde).

  • Materials:

    • Recombinant human or rat ALR2 and ALR1 enzymes

    • NADPH

    • DL-glyceraldehyde (substrate)

    • Phosphate buffer (e.g., 0.067 M, pH 6.2)

    • This compound and other test compounds

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR enzyme in each well of the microplate.

    • Add varying concentrations of this compound or the control compound to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose SDH (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress

Caption: The Polyol Pathway and the role of ALR2.

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion A Unexpected Cellular Phenotype or Toxicity with this compound B Perform Dose-Response Curve A->B C Measure ALR1 Activity B->C D Use Alternative ALR2 Inhibitor (Control) B->D E Genetic Knockdown of ALR2 B->E G Off-Target Effect (e.g., ALR1 Inhibition) C->G F On-Target Effect (ALR2 Inhibition) D->F E->F

Caption: Troubleshooting workflow for unexpected cellular effects.

References

Technical Support Center: Optimizing Alr2-IN-2 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Alr2-IN-2 and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme in the polyol pathway.[1][2] Its primary mechanism of action is to block the conversion of glucose to sorbitol, a key step in the polyol pathway that becomes particularly active during hyperglycemic conditions.[3][4][5] By inhibiting ALR2, this compound helps to prevent the accumulation of sorbitol, which can lead to osmotic stress and cellular damage implicated in diabetic complications.[6]

Q2: What is the reported potency of this compound?

In vitro studies have demonstrated that this compound is a highly potent inhibitor of rat lens ALR2 with an IC50 value of approximately 27 nM. It also shows selectivity over aldehyde reductase (ALR1), with a reported IC50 for rat kidney ALR1 of 228 nM.

Q3: What are the common research applications for this compound in cell-based assays?

This compound is primarily used in research related to diabetic complications, including neuropathy, nephropathy, and retinopathy.[1] It is also utilized in studies investigating inflammatory processes, as ALR2 is involved in signaling pathways that lead to the production of inflammatory mediators.[1][7]

Q4: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration in your cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What is a good starting concentration range for this compound in a cell-based assay?

A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the known IC50 value. Given the in vitro IC50 of ~27 nM for rat ALR2, a suggested starting range for a cell-based assay could be from 1 nM to 10 µM. This range will help to establish a complete dose-response curve and determine the optimal inhibitory concentration for your specific cell type and assay conditions.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general workflow for determining the optimal concentration of this compound for inhibiting ALR2 activity in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture your cells of interest (e.g., retinal cells, kidney cells) in the appropriate growth medium and conditions.

  • Seed the cells into a 96-well microplate at a predetermined optimal density and allow them to adhere and stabilize overnight.

2. Preparation of this compound Dilutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

3. Treatment of Cells:

  • Remove the old medium from the cell plate and replace it with the prepared this compound dilutions and the vehicle control.

  • Incubate the plate for a predetermined duration, which should be optimized based on the specific assay and cellular response being measured.

4. Assay Endpoint Measurement:

  • Following incubation, measure the desired endpoint. This could be the accumulation of sorbitol, the expression of downstream inflammatory markers, or a measure of cell viability to assess cytotoxicity.

5. Data Analysis:

  • Plot the assay signal against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibitory effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell-Based Assay

This compound Conc. (nM)% Inhibition (Mean ± SD)
15.2 ± 1.1
1025.8 ± 3.5
2548.9 ± 4.2
5072.1 ± 5.8
10091.3 ± 2.9
50098.5 ± 1.7
100099.1 ± 1.5
1000099.4 ± 1.2

Visualizations

ALR2_Signaling_Pathway cluster_polyol Polyol Pathway cluster_inflammation Inflammatory Signaling Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (NADPH -> NADP+) ALR2_in_polyol ALR2_in_polyol Fructose Fructose Sorbitol->Fructose SDH (NAD+ -> NADH) Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation Stimuli Inflammatory Stimuli (LPS, Cytokines) ROS Reactive Oxygen Species (ROS) Stimuli->ROS Lipid_Aldehydes Lipid Aldehydes (e.g., 4-HNE) ROS->Lipid_Aldehydes GSH_Adducts GSH-Aldehyde Adducts Lipid_Aldehydes->GSH_Adducts GS_DHN GS-DHN GSH_Adducts->GS_DHN ALR2 ALR2_in_inflam ALR2_in_inflam Signaling_Cascades Signaling Cascades (PKC, MAPK, NF-κB) GS_DHN->Signaling_Cascades Inflammatory_Mediators Inflammatory Mediators Signaling_Cascades->Inflammatory_Mediators Alr2_IN_2 This compound Alr2_IN_2->ALR2_in_polyol Inhibits Alr2_IN_2->ALR2_in_inflam Inhibits

Caption: ALR2 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Seeding Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Treat_Cells Treat Cells with This compound and Vehicle Prepare_Inhibitor->Treat_Cells Incubate Incubate for Optimized Duration Treat_Cells->Incubate Measure_Endpoint Measure Assay Endpoint (e.g., Sorbitol Levels) Incubate->Measure_Endpoint Analyze_Data Data Analysis: Plot Dose-Response Curve Measure_Endpoint->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Issue 1: High Background Signal in the Assay

  • Possible Cause: Insufficient blocking of non-specific binding sites on the microplate.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time.[8]

  • Possible Cause: Contamination of reagents with the analyte being measured.

    • Solution: Use fresh, sterile reagents for each experiment to avoid cross-contamination.[8]

  • Possible Cause: Non-specific binding of primary or secondary antibodies (for immunoassays).

    • Solution: Optimize the antibody concentrations by performing a titration experiment. Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.

  • Possible Cause: Inadequate washing steps.

    • Solution: Increase the number of wash steps or the volume of wash buffer used between antibody incubations.[8]

Issue 2: Precipitation of this compound in Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility, but still non-toxic to the cells.[9] If precipitation persists, consider preparing a lower concentration stock solution.

  • Possible Cause: Interaction of the inhibitor with components in the serum or medium.

    • Solution: Test the solubility of this compound in the base medium without serum first. If it is soluble, the issue may be with serum proteins. In this case, a lower serum concentration during the treatment period might be necessary, if compatible with cell health.

  • Possible Cause: Temperature fluctuations causing the compound to fall out of solution.

    • Solution: Ensure that all solutions are properly warmed to 37°C before adding them to the cells. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: No or Weak Inhibitory Effect Observed

  • Possible Cause: The concentration range of this compound is too low.

    • Solution: Extend the concentration range to higher values (e.g., up to 50 or 100 µM) to ensure you are reaching a concentration that can effectively inhibit the target in your specific cell system.

  • Possible Cause: The incubation time is too short for the inhibitor to exert its effect.

    • Solution: Perform a time-course experiment to determine the optimal incubation duration for observing a significant inhibitory effect.

  • Possible Cause: The chosen cell line has low expression of ALR2 or the polyol pathway is not highly active under the assay conditions.

    • Solution: Confirm the expression of ALR2 in your cell line using techniques like Western blotting or qPCR. Consider stimulating the polyol pathway by culturing the cells in high-glucose medium to enhance the measurable effect of the inhibitor.

  • Possible Cause: The inhibitor has degraded.

    • Solution: Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions, typically at -20°C or -80°C.

Troubleshooting_Tree Start Problem Encountered High_Background High Background Signal Start->High_Background Precipitation Inhibitor Precipitation Start->Precipitation No_Effect No/Weak Inhibitory Effect Start->No_Effect HB_Cause1 Insufficient Blocking? High_Background->HB_Cause1 P_Cause1 Exceeds Solubility? Precipitation->P_Cause1 NE_Cause1 Concentration Too Low? No_Effect->NE_Cause1 HB_Sol1 Increase blocking agent conc./time HB_Cause1->HB_Sol1 Yes HB_Cause2 Reagent Contamination? HB_Cause1->HB_Cause2 No HB_Sol2 Use fresh, sterile reagents HB_Cause2->HB_Sol2 Yes HB_Cause3 Inadequate Washing? HB_Cause2->HB_Cause3 No HB_Sol3 Increase wash steps/volume HB_Cause3->HB_Sol3 Yes P_Sol1 Optimize solvent conc. P_Cause1->P_Sol1 Yes P_Cause2 Media Interaction? P_Cause1->P_Cause2 No P_Sol2 Test in serum-free media P_Cause2->P_Sol2 Yes P_Cause3 Temperature Fluctuation? P_Cause2->P_Cause3 No P_Sol3 Pre-warm solutions P_Cause3->P_Sol3 Yes NE_Sol1 Increase concentration range NE_Cause1->NE_Sol1 Yes NE_Cause2 Incubation Too Short? NE_Cause1->NE_Cause2 No NE_Sol2 Perform time-course experiment NE_Cause2->NE_Sol2 Yes NE_Cause3 Low Target Activity? NE_Cause2->NE_Cause3 No NE_Sol3 Confirm ALR2 expression/ stimulate pathway NE_Cause3->NE_Sol3 Yes

Caption: Troubleshooting decision tree for common this compound assay issues.

References

Technical Support Center: Alr2-IN-2 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vivo studies of Alr2-IN-2, a potent inhibitor of aldose reductase 2 (ALR2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with ALR2 inhibitors in vivo?

A1: The main challenges with ALR2 inhibitors like this compound in in vivo models stem from ensuring selectivity, achieving optimal pharmacokinetic profiles, and managing potential toxicity. A significant hurdle is the high structural similarity between ALR2 and aldehyde reductase (ALR1), which can lead to a lack of inhibitor selectivity and subsequent off-target effects.[1][2][3] Additionally, some classes of ALR2 inhibitors have demonstrated poor bioavailability and unfavorable pharmacokinetic properties, complicating the maintenance of therapeutic concentrations.[3]

Q2: What are the known IC50 values for this compound?

A2: this compound has been reported to have IC50 values of 27 nM and 228 nM for rat ALR2 and ALR1, respectively.[4] Another report indicates IC50 values of 22 nM and 116 nM for rat ALR2 and ALR1.[5] This demonstrates its potency and a degree of selectivity for ALR2 over ALR1.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[6] Under hyperglycemic conditions, as seen in diabetes, the increased activity of ALR2 leads to the conversion of glucose to sorbitol.[7] This process, and the subsequent conversion of sorbitol to fructose, contributes to osmotic and oxidative stress, which are implicated in the pathogenesis of diabetic complications.[7][8] By inhibiting ALR2, this compound aims to mitigate these detrimental effects.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Response

If you are observing lower-than-expected efficacy in your in vivo model, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Poor Bioavailability Review the formulation and route of administration. For oral dosing, ensure the vehicle is appropriate for a compound that may have low aqueous solubility. Consider alternative formulations or administration routes (e.g., intraperitoneal injection) to improve systemic exposure.[9]
Inadequate Dosing Perform a dose-response study to determine the optimal therapeutic dose. Plasma concentrations of this compound should be measured to correlate exposure with the observed efficacy.
Metabolic Instability Investigate the metabolic stability of this compound in your animal model. If the compound is rapidly metabolized, more frequent dosing or a different administration route may be necessary to maintain therapeutic levels.
Target Engagement Confirm that this compound is reaching and inhibiting its target in the tissue of interest. This can be assessed by measuring sorbitol levels or other downstream biomarkers of the polyol pathway in tissue homogenates.
Issue 2: Off-Target Effects and Toxicity

Unexplained adverse effects in your animal model could be due to off-target activity or compound-related toxicity.

Potential Cause Troubleshooting Steps
Lack of Selectivity The inhibitory activity of this compound against ALR1, although lower than against ALR2, may contribute to off-target effects.[4][5] It is crucial to monitor for toxicities that have been associated with less selective ALR2 inhibitors, such as hepatic or renal toxicity.[3] Consider including a control group treated with a known, highly selective ALR2 inhibitor for comparison.
Compound-Specific Toxicity Conduct a preliminary toxicity study to identify the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, changes in body weight, and food/water intake. At the end of the study, perform histopathological analysis of key organs (liver, kidney, spleen, etc.).
Vehicle-Related Toxicity Ensure the vehicle used for formulation is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to rule out any adverse effects from the formulation itself.

Experimental Protocols

Protocol 1: Oral Formulation Preparation for this compound

For compounds with low water solubility, a suspension is often required for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Sterile water

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • Weigh the this compound powder accurately.

  • Prepare the 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Store the suspension at 4°C and ensure it is thoroughly mixed before each administration.

This is an example protocol and may need optimization for this compound.

Signaling Pathways and Workflows

Polyol_Pathway Polyol Pathway and Point of Inhibition Glucose Glucose ALR2 Aldose Reductase (ALR2) NADPH -> NADP+ Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol->SDH Complications Diabetic Complications (Oxidative & Osmotic Stress) Sorbitol->Complications Fructose Fructose ALR2->Sorbitol SDH->Fructose Alr2_IN_2 This compound Alr2_IN_2->ALR2

Caption: The polyol pathway is initiated by ALR2, which is the target of this compound.

InVivo_Workflow General In Vivo Study Workflow for this compound cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Formulation Development (Vehicle Selection, Solubility) DoseSelection Dose Range Finding (Pilot Study) Formulation->DoseSelection AnimalModel Select Animal Model (e.g., Diabetic Mice) DoseSelection->AnimalModel Grouping Randomize into Groups (Vehicle, this compound Doses) AnimalModel->Grouping Dosing Daily Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Health (Weight, Clinical Signs) Dosing->Monitoring PK Pharmacokinetics (Plasma Drug Levels) Dosing->PK Endpoint Efficacy Endpoints (e.g., Nerve Conduction Velocity) Monitoring->Endpoint Biomarkers Biomarker Analysis (Sorbitol Levels in Tissue) Monitoring->Biomarkers Toxicity Toxicity Assessment (Histopathology) Monitoring->Toxicity

Caption: A typical workflow for an in vivo efficacy study with this compound.

Troubleshooting_Tree Troubleshooting Low Efficacy Start Low or No Efficacy Observed CheckPK Was Plasma Exposure Confirmed? Start->CheckPK LowExposure Low Exposure CheckPK->LowExposure No GoodExposure Sufficient Exposure CheckPK->GoodExposure Yes CheckTarget Was Target Engagement Assessed? NoTargetEngagement No Target Engagement CheckTarget->NoTargetEngagement No TargetEngaged Target Engaged CheckTarget->TargetEngaged Yes CheckDose Is Dose Sufficient? CheckFormulation Is Formulation Optimal? IncreaseDose Increase Dose CheckFormulation->IncreaseDose Yes Reformulate Reformulate / Change Route CheckFormulation->Reformulate No LowExposure->CheckFormulation GoodExposure->CheckTarget NoTargetEngagement->IncreaseDose ReassessModel Re-evaluate Animal Model or Hypothesis TargetEngaged->ReassessModel

Caption: A decision tree for troubleshooting suboptimal efficacy in this compound studies.

References

Alr2-IN-2 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of Alr2-IN-2, a potent rhodanine-based inhibitor of Aldose Reductase 2 (ALR2). Given the limited specific degradation data for this compound, this guide draws upon the known chemical properties of the rhodanine scaffold to provide robust recommendations for preventing compound degradation and ensuring the reproducibility of your experimental results.

I. Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in enzymatic assays.

  • Question: My this compound solution is freshly prepared, but I'm observing variable or weak inhibition of ALR2. What could be the cause?

  • Answer: Several factors related to compound integrity and experimental setup can lead to this issue.

    • Potential Degradation:

      • Hydrolysis: The rhodanine ring in this compound can be susceptible to hydrolysis, especially under basic pH conditions. This opens the ring and renders the inhibitor inactive. Ensure your assay buffer is within a stable pH range, ideally neutral or slightly acidic.

      • Oxidation: The exocyclic thione group (C=S) in the rhodanine scaffold can be prone to oxidation, which can alter the compound's activity. Avoid prolonged exposure of the compound to air and strong oxidizing agents.

    • Experimental Factors:

      • Compound Aggregation: Rhodanine-based compounds have been reported to form aggregates in aqueous solutions, which can lead to non-specific inhibition and variable results.[1] Consider performing a detergent-based control experiment (e.g., with 0.01% Triton X-100) to assess for aggregation-based effects.

      • Incorrect Concentration: Verify the concentration of your this compound stock solution. If possible, confirm the concentration using a spectrophotometer if the molar extinction coefficient is known.

      • Enzyme Activity: Ensure your ALR2 enzyme is active. Run a positive control with a known inhibitor and a negative control without any inhibitor to validate the assay.

Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).

  • Question: My this compound stock solution in DMSO has changed color/developed a precipitate after storage or freeze-thaw cycles. Is it still usable?

  • Answer: Visible changes in your stock solution are a strong indicator of degradation or solubility issues.

    • Color Change: A change in color could indicate oxidation of the thione group or other chemical transformations.

    • Precipitation: Precipitation upon thawing suggests that the compound's solubility limit in DMSO may have been exceeded, or that the compound has degraded into less soluble products. DMSO is hygroscopic, and water absorption during freeze-thaw cycles can decrease the solubility of the compound. It is generally recommended to aliquot stock solutions to minimize freeze-thaw cycles.[2][3][4]

    • Recommendation: It is strongly advised not to use a stock solution that has visibly changed. Prepare a fresh stock solution from solid material.

Issue 3: Unexpected results in cell-based assays.

  • Question: I'm observing high cytotoxicity or off-target effects in my cell-based experiments with this compound. Could this be related to degradation?

  • Answer: Yes, degradation products or compound aggregation can contribute to unexpected cellular effects.

    • Degradation Products: The degradation products of this compound may have different biological activities, including unforeseen toxicity.

    • Compound Aggregation: Aggregates of small molecules can be cytotoxic and can also lead to non-specific interactions with cellular components, resulting in off-target effects.[5][6]

    • Phototoxicity: Some heterocyclic compounds can be phototoxic. If your experimental workflow involves prolonged exposure to light, consider this as a potential issue. It is good practice to protect compound solutions from light.[7]

    • Troubleshooting Steps:

      • Prepare a fresh solution of this compound for each experiment.

      • Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.

      • Test a range of this compound concentrations to identify a non-toxic working concentration.

II. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • Q2: What is the best solvent for preparing this compound stock solutions?

    • A2: DMSO is a common solvent for preparing high-concentration stock solutions of this compound.

  • Q3: How should I store this compound stock solutions?

    • A3: Aliquot your high-concentration stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable. Always protect the solutions from light.

  • Q4: How many freeze-thaw cycles are acceptable for an this compound stock solution?

    • A4: While there is no specific data for this compound, it is a general best practice to avoid repeated freeze-thaw cycles for any small molecule inhibitor.[2][3][4] Aliquoting into single-use volumes is the best way to prevent degradation due to freeze-thaw.

Experimental Use

  • Q5: What is the recommended working concentration of this compound?

    • A5: The optimal working concentration will depend on your specific assay. This compound has an IC50 of 27 nM for rat ALR2.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

  • Q6: At what pH is this compound most stable?

    • A6: While specific data is unavailable for this compound, rhodanine-based compounds are generally more stable in neutral to slightly acidic conditions.[9] Basic conditions can promote hydrolysis of the rhodanine ring.

  • Q7: Can I prepare working solutions of this compound in aqueous buffers?

    • A7: Yes, but it is recommended to prepare fresh working solutions from your DMSO stock for each experiment. The stability of rhodanine-acetic acid derivatives in aqueous solutions can be limited.[10][11] Do not store this compound in aqueous solutions for extended periods.

III. Data and Protocols

Quantitative Data Summary
PropertyValueSpeciesReference
IC50 (ALR2) 27 nMRat[8]
IC50 (ALR1) 228 nMRat[8]
Chemical Formula C17H12N2O3S2N/A
Molecular Weight 356.42 g/mol N/A
Recommended Storage Solid: -20°C, Solution (DMSO): -80°CN/AGeneral
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of solid this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.356 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution. Gentle warming (to no more than 37°C) can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: General ALR2 Enzymatic Inhibition Assay

This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your experimental system.

  • Materials:

    • Recombinant ALR2 enzyme

    • NADPH

    • DL-glyceraldehyde (substrate)

    • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well UV-transparent plate

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer from your DMSO stock. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • ALR2 enzyme solution

      • Diluted this compound or vehicle control (DMSO in assay buffer)

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-incubation period (e.g., 10 minutes).

    • Initiate the reaction by adding a solution of NADPH and DL-glyceraldehyde to each well.

    • Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

IV. Visual Guides

Signaling Pathway and Experimental Workflows

Polyol_Pathway Polyol Pathway and ALR2 Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (Aldose Reductase) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Osmotic Stress Fructose->Diabetic_Complications Advanced Glycation End Products (AGEs) Alr2_IN_2 This compound Alr2_IN_2->Glucose Inhibits

Caption: The polyol pathway, a target for this compound in diabetic complications.

Troubleshooting_Flowchart Troubleshooting this compound Experimental Issues Start Inconsistent/Low Activity or Visible Degradation Check_Solution Is the solution visibly changed (color, precipitate)? Start->Check_Solution Prepare_Fresh Prepare fresh stock solution from solid. Check_Solution->Prepare_Fresh Yes Check_Assay_Conditions Are assay conditions optimal (pH, temp)? Check_Solution->Check_Assay_Conditions No Check_Storage Review storage and handling procedures. (Aliquoting, light protection) Prepare_Fresh->Check_Storage End Consistent Results Check_Storage->End Optimize_Assay Optimize buffer pH and other parameters. Check_Assay_Conditions->Optimize_Assay No Check_Controls Did positive and negative controls work as expected? Check_Assay_Conditions->Check_Controls Yes Optimize_Assay->End Troubleshoot_Assay Troubleshoot general assay components (enzyme, substrate). Check_Controls->Troubleshoot_Assay No Consider_Aggregation Consider compound aggregation. (Run detergent control) Check_Controls->Consider_Aggregation Yes Troubleshoot_Assay->End Consider_Aggregation->End

Caption: A logical flowchart for troubleshooting common issues with this compound.

Experimental_Workflow Recommended Workflow for Handling this compound Start Receive Solid This compound Store_Solid Store at -20°C, protected from light and moisture. Start->Store_Solid Prepare_Stock Prepare 10 mM stock in anhydrous DMSO. Store_Solid->Prepare_Stock Aliquot_Stock Aliquot into single-use tubes, protect from light. Prepare_Stock->Aliquot_Stock Store_Aliquots Store aliquots at -80°C. Aliquot_Stock->Store_Aliquots Prepare_Working Prepare fresh working solution for each experiment. Store_Aliquots->Prepare_Working Perform_Assay Perform enzymatic or cell-based assay. Prepare_Working->Perform_Assay End Data Analysis Perform_Assay->End

Caption: A recommended workflow to maintain the integrity of this compound.

References

Technical Support Center: Overcoming Resistance to SF3B1 Splicing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SF3B1 inhibitors, such as H3B-8800, in cell lines.

Troubleshooting Guides & FAQs

Q1: My SF3B1-mutant cancer cell line is showing reduced sensitivity to an SF3B1 inhibitor (e.g., H3B-8800). What are the possible causes?

A1: Reduced sensitivity to SF3B1 inhibitors in cell lines with pre-existing SF3B1 mutations can arise from several factors. The primary cause is often the acquisition of secondary mutations within the SF3B1 protein itself or in other components of the SF3b complex.[1][2][3] These mutations can interfere with the binding of the inhibitor to its target. Another possibility is the activation of alternative cellular pathways that bypass the effects of splicing modulation.

Q2: What specific mutations are known to confer resistance to SF3B1 inhibitors?

A2: Acquired resistance to pladienolide-derived SF3B1 inhibitors, such as H3B-8800, has been linked to mutations in the components of the SF3b complex.[1] For instance, a mutation in SF3B1 at residue R1074 (e.g., R1074H) can confer resistance to pladienolide B by physically impeding drug binding.[4][5] Additionally, mutations in PHF5A, another component of the SF3b complex involved in branchpoint recognition, have also been identified in cell lines with acquired resistance.[1]

Q3: How can I confirm if my resistant cell line has acquired a known resistance mutation?

A3: To confirm the presence of resistance mutations, you will need to perform sequence analysis of the genes encoding the components of the SF3b complex, primarily SF3B1 and PHF5A. A typical workflow would involve:

  • RNA Isolation: Extract total RNA from both your sensitive (parental) and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

  • PCR Amplification: Amplify the coding regions of SF3B1 and PHF5A using gene-specific primers.

  • Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions.

  • Sequence Analysis: Compare the sequences from the resistant cells to the parental cells and reference sequences to identify any mutations.

Q4: My resistant cell line does not have any known mutations in SF3B1 or PHF5A. What are other potential mechanisms of resistance?

A4: If sequencing does not reveal mutations in the direct target of the drug, consider the following possibilities:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, lowering its intracellular concentration.

  • Target Upregulation: Increased expression of wild-type SF3B1 may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Bypass Pathways: The cell may have activated downstream signaling pathways that compensate for the effects of splicing modulation. For example, alterations in pathways controlling cell survival and apoptosis, such as the p53 pathway, can contribute to resistance.[6][7]

  • Alternative Splicing Adaptation: The cellular splicing machinery may adapt over time to maintain the expression of essential genes despite the presence of the inhibitor.

Q5: What strategies can I use to overcome resistance to SF3B1 inhibitors in my cell line models?

A5: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining the SF3B1 inhibitor with other targeted agents can be effective. For instance, since SF3B1 inhibition can affect DNA repair transcripts, combining it with chemotherapy or PARP inhibitors could be a synergistic approach.[8] Similarly, combining with BCL2 inhibitors like venetoclax has shown promise in overcoming resistance.[9]

  • Next-Generation Inhibitors: If resistance is due to a specific mutation that affects drug binding, a next-generation inhibitor with a different binding mode might be effective.

  • Targeting Downstream Pathways: If a bypass pathway is identified, inhibitors targeting key nodes in that pathway could re-sensitize the cells to the SF3B1 inhibitor.

Data Presentation

Table 1: Comparative IC50 Values of SF3B1 Inhibitors in Sensitive and Resistant Cell Lines

Cell LineSF3B1 StatusResistance MechanismInhibitorIC50 (nM) - SensitiveIC50 (nM) - ResistantFold ChangeReference
MLL-AF9/Srsf2P95H/+Mutant (Srsf2)SF3B1 R1074HE7107~1>300>300[4]
K562Wild-TypeEndogenous SF3B1 K700EH3B-8800~10~20.2[1]
HCT116Wild-TypeAcquired SF3B1/PHF5AH3B-8800~5>100>20[1]
Nalm-6Isogenic K700ENoneE7107~10~101[7]
MEC1Isogenic K700ENoneH3B-8800~72~520.72[9]

Note: The K562 and MEC1 cell lines with endogenous or isogenic SF3B1 mutations show increased sensitivity to H3B-8800 compared to their wild-type counterparts, highlighting the therapeutic window for these inhibitors.

Experimental Protocols

Protocol 1: Generation of an SF3B1 Inhibitor-Resistant Cell Line

  • Cell Culture: Culture the parental cancer cell line in standard growth medium.

  • Dose Escalation: Begin by treating the cells with the SF3B1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Sub-culturing: Once the cells have adapted and are growing steadily, sub-culture them and gradually increase the concentration of the inhibitor in a stepwise manner.

  • Selection: Continue this process over several months. The surviving cell population will be enriched for resistant clones.

  • Clonal Isolation: Isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.

  • Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay and comparing the IC50 value to the parental cell line.

Protocol 2: Analysis of Splicing Changes by RT-PCR

  • Treatment: Treat both sensitive and resistant cell lines with the SF3B1 inhibitor at a relevant concentration (e.g., IC50 of the sensitive line) for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated and untreated cells.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • PCR: Perform PCR using primers that flank a known alternatively spliced exon of a gene reported to be affected by SF3B1 inhibition (e.g., EZH2).

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. Changes in the ratio of spliced isoforms (e.g., exon inclusion vs. skipping) will be visible as bands of different sizes.

  • Quantification: Quantify the band intensities to determine the relative abundance of each splice variant.

Visualizations

cluster_0 SF3B1 Inhibition and Cellular Response SF3B1_inhibitor SF3B1 Inhibitor (e.g., H3B-8800) SF3b_complex SF3b Complex (contains SF3B1) SF3B1_inhibitor->SF3b_complex Binds and inhibits Spliceosome Spliceosome Assembly SF3b_complex->Spliceosome Incorporates into pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Mediates Aberrant_splicing Aberrant Splicing pre_mRNA->Aberrant_splicing Inhibition leads to Apoptosis Apoptosis Aberrant_splicing->Apoptosis Induces

Caption: Mechanism of action of SF3B1 inhibitors leading to apoptosis.

cluster_1 Mechanisms of Acquired Resistance to SF3B1 Inhibitors cluster_2 On-Target Resistance cluster_3 Off-Target Resistance SF3B1_inhibitor SF3B1 Inhibitor SF3b_complex SF3b Complex SF3B1_inhibitor->SF3b_complex Inhibits Cell_Survival Cell Survival SF3b_complex->Cell_Survival Inhibition leads to reduced survival SF3B1_mutation SF3B1 Mutation (e.g., R1074H) SF3B1_mutation->SF3B1_inhibitor Prevents binding PHF5A_mutation PHF5A Mutation PHF5A_mutation->SF3B1_inhibitor Prevents binding Drug_efflux Increased Drug Efflux Drug_efflux->SF3B1_inhibitor Reduces intracellular concentration Bypass_pathway Bypass Pathway Activation Bypass_pathway->Cell_Survival Promotes

Caption: Overview of resistance mechanisms to SF3B1 inhibitors.

cluster_4 Experimental Workflow for Investigating Resistance Parental_cells Parental Cell Line (Sensitive) Dose_escalation Dose Escalation with SF3B1 Inhibitor Parental_cells->Dose_escalation IC50_assay IC50 Determination Parental_cells->IC50_assay Resistant_cells Resistant Cell Line Dose_escalation->Resistant_cells Resistant_cells->IC50_assay Sequencing Sequencing of SF3B1 and PHF5A Resistant_cells->Sequencing RNA_Seq RNA-Seq Analysis Resistant_cells->RNA_Seq Combination_studies Combination Drug Studies Resistant_cells->Combination_studies

Caption: Workflow for generating and characterizing resistant cell lines.

References

Alr2-IN-2 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alr2-IN-2 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aldose Reductase 2 (ALR2) and why is it a therapeutic target?

Aldose Reductase 2 (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions, such as in diabetes mellitus.[1][2] Under normal glucose levels, the majority of glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, hexokinase becomes saturated, leading to an increased flux of glucose through the polyol pathway.[2] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][3] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, creating osmotic stress.[2][4] This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent increase in fructose levels contribute to oxidative stress and the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[3][5] Therefore, inhibiting ALR2 is a key therapeutic strategy to prevent or mitigate these long-term complications of diabetes.[1][6]

Q2: What is the principle of a typical this compound inhibitor assay?

The most common method for assaying ALR2 inhibition is a spectrophotometric enzyme assay.[7][8] The activity of ALR2 is monitored by measuring the decrease in the absorbance of NADPH at 340 nm, which is consumed during the reduction of a substrate, typically DL-glyceraldehyde.[7][8] In the presence of an inhibitor like this compound, the rate of NADPH consumption decreases. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.[7]

Q3: What are the critical components and controls in an ALR2 inhibitor screening assay?

A typical ALR2 inhibitor screening assay includes the following components and controls:

  • Enzyme: Purified or recombinant ALR2 enzyme.[1]

  • Substrate: Commonly DL-glyceraldehyde.[7][8]

  • Cofactor: NADPH, the source of reducing equivalents.[7][9]

  • Buffer: A suitable buffer to maintain optimal pH, such as a phosphate buffer (pH 6.2-7.0).[1][7]

  • Test Compound: The inhibitor being tested, such as this compound.

  • Controls:

    • Enzyme Control (EC) or No Inhibitor Control: Contains all reaction components except the inhibitor, representing 100% enzyme activity.[9]

    • Inhibitor Control (IC): A known ALR2 inhibitor (e.g., Epalrestat) used as a positive control for inhibition.[9]

    • Background Control (BC) or Blank: Contains all components except the enzyme, to account for non-enzymatic degradation of NADPH.[7][9]

    • Solvent Control: Contains the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to assess its effect on enzyme activity.[10]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values for this compound Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Reagent Preparation and Storage Ensure all reagents, especially the enzyme (ALR2), NADPH, and this compound stock solutions, are prepared fresh or properly aliquoted and stored at the recommended temperatures (-20°C or -80°C) to avoid freeze-thaw cycles.[9][11] Always allow reagents to equilibrate to room temperature before use.[11]
Variations in Incubation Times and Temperature Use a temperature-controlled plate reader and ensure consistent pre-incubation and reaction times for all plates and experiments.[9][11] Minor variations in temperature can significantly affect enzyme kinetics.
Pipetting Inaccuracies Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. Avoid pipetting very small volumes to minimize errors.[11]
Substrate Concentration Relative to Km For competitive inhibitors, the measured IC50 value is highly dependent on the substrate concentration. Determine the Michaelis-Menten constant (Km) for the substrate under your specific assay conditions. For screening competitive inhibitors, using a substrate concentration at or below the Km is ideal.[12]
Time-Dependent Inhibition If this compound is a slow-binding or irreversible inhibitor, the IC50 will depend on the pre-incubation time of the enzyme with the inhibitor.[13][14] Investigate the effect of varying pre-incubation times on the level of inhibition to determine if this is the case.
Issue 2: No or Very Low Inhibition Observed with this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility of this compound Many small molecule inhibitors have limited aqueous solubility.[15][16] Visually inspect the assay wells for any precipitation of this compound. Determine the solubility of this compound in the final assay buffer. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring the final concentration of the solvent does not inhibit the enzyme.[10]
Degradation of this compound The inhibitor may be unstable in the assay buffer or sensitive to light. Prepare fresh solutions of this compound for each experiment. Protect solutions from light if the compound is known to be light-sensitive. Assess the stability of the compound under assay conditions over time.
Incorrect Concentration Range The concentrations of this compound being tested may be too low to cause significant inhibition. Perform a wider range of concentrations in a dose-response experiment.
Inactive Batch of this compound Verify the identity and purity of the this compound compound using analytical methods such as LC-MS or NMR. If possible, test a different batch of the compound.
Issue 3: Non-Linear Reaction Progress Curves

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Substrate Depletion or Product Inhibition The reaction should be measured under initial velocity conditions, where less than 10-15% of the substrate is consumed.[12] If the curve flattens over time, it may indicate substrate depletion or that the product is inhibiting the enzyme. Reduce the enzyme concentration or the reaction time to ensure measurements are taken in the linear range of the reaction.
Enzyme Instability The ALR2 enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. Ensure the buffer composition and temperature are optimal for enzyme stability. The inclusion of stabilizing agents like DTT might be necessary.[9]
Assay Method Artifacts The detection method may not respond linearly at high product concentrations.[13] Ensure that the change in absorbance is within the linear range of the spectrophotometer.
Time-Dependent Irreversible Inhibition Some inhibitors act as "suicide substrates," where the enzyme converts them into a reactive species that irreversibly binds and inactivates the enzyme.[13] This can result in a non-linear progress curve.

Experimental Protocols

Standard ALR2 Enzyme Inhibition Assay Protocol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).[1]

    • Reconstitute purified human recombinant ALR2 in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 20 mM in water) and the substrate DL-glyceraldehyde (e.g., 25 mM in buffer).[7][9]

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • Add the following to each well of a clear, flat-bottom 96-well plate:[7]

      • Phosphate Buffer

      • ALR2 enzyme solution

      • NADPH solution (to a final concentration, e.g., 0.1 mM)

      • This compound solution or vehicle (for controls)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes).[9]

    • Initiate the reaction by adding the substrate solution (DL-glyceraldehyde) to all wells.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at the same temperature for 60-90 minutes.[9][17]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the progress curve.[7][9]

    • Subtract the slope of the background control from all other measurements.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

ALR2 Signaling Pathway (Polyol Pathway)

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose Fructose->Complications ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->ALR2 NAD NAD+ NAD->SDH Alr2_IN_2 This compound Alr2_IN_2->ALR2

Caption: The Polyol Pathway and the inhibitory action of this compound on ALR2.

Experimental Workflow for ALR2 Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents (Buffer, ALR2, NADPH, Substrate, this compound) start->prep plate Plate Assay Components (Buffer, ALR2, NADPH, Inhibitor/Vehicle) prep->plate incubate Pre-incubate at 37°C plate->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Kinetic Read at 340 nm initiate->measure analyze Calculate Reaction Rates measure->analyze calc Calculate % Inhibition and IC50 analyze->calc end End calc->end

Caption: Standard workflow for an ALR2 spectrophotometric inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High Assay Variability? check_reagents Check Reagent Prep & Storage start->check_reagents Yes low_inhibition Low/No Inhibition? start->low_inhibition No check_pipetting Verify Pipetting Accuracy check_reagents->check_pipetting check_conditions Standardize Temp & Incubation Time check_pipetting->check_conditions check_km Assess Substrate Concentration vs Km check_conditions->check_km check_solubility Check Inhibitor Solubility/Precipitation low_inhibition->check_solubility Yes ok Assay OK low_inhibition->ok No check_stability Assess Inhibitor Stability check_solubility->check_stability check_conc Widen Concentration Range check_stability->check_conc

Caption: A logical flow for troubleshooting common this compound assay issues.

References

Validation & Comparative

Validating the Efficacy of Alr2-IN-2 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of the novel aldose reductase inhibitor, Alr2-IN-2, with established inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its potential efficacy. The data presented is based on standardized experimental protocols, which are also detailed herein for reproducibility.

Comparative Efficacy of Aldose Reductase Inhibitors

The inhibitory potential of this compound was assessed against aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) to determine both its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside data for the well-characterized inhibitors Epalrestat and Sorbinil for comparative purposes.

CompoundALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1 IC50 / ALR2 IC50)
This compound 15.8 > 10,000 > 630
Epalrestat98[1]--
Sorbinil3140[2]--
Agnuside22.4[1]--
Eupalitin-3-O-galactoside27.3[1]--

Note: Data for this compound is hypothetical and for comparative purposes. The selectivity index indicates the preference of the inhibitor for ALR2 over ALR1.

Cellular Efficacy in a Human Lens Epithelial Cell Model

To evaluate the efficacy of this compound in a cellular context, human lens epithelial cells (ARPE-19) were cultured under high glucose (hyperglycemic) conditions to simulate the diabetic state. The ability of the inhibitors to reduce sorbitol accumulation, a direct consequence of ALR2 activity, was measured.

Compound (at 100 nM)Sorbitol Accumulation (% of control)
This compound 25.7%
Epalrestat35.0%[1]
Vehicle (Control)100%

Note: Data for this compound is hypothetical and for comparative purposes.

Experimental Protocols

In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against ALR2 and ALR1.

Materials:

  • Recombinant human ALR2 and ALR1 enzymes

  • NADPH

  • DL-glyceraldehyde (for ALR2) or glyceraldehyde (for ALR1) as substrate

  • Potassium phosphate buffer (0.067 M, pH 6.2)

  • Test compounds (this compound, Epalrestat, Sorbinil) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared in each well of the microplate containing potassium phosphate buffer, NADPH, and the ALR2 or ALR1 enzyme solution.

  • The test compound is added to the wells at various concentrations. A control well with DMSO (vehicle) is also prepared.

  • The plate is incubated for 10 minutes at room temperature.

  • The reaction is initiated by adding the substrate (DL-glyceraldehyde for ALR2, glyceraldehyde for ALR1).

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over a period of 10 minutes.[1][3]

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Sorbitol Accumulation Assay

Objective: To assess the ability of test compounds to inhibit sorbitol accumulation in a cellular model of hyperglycemia.

Materials:

  • ARPE-19 human retinal pigment epithelial cells[1]

  • Cell culture medium (e.g., DMEM) with normal (5 mM) and high (30 mM) glucose concentrations

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Sorbitol assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • ARPE-19 cells are seeded in 24-well plates and cultured until they reach 80-90% confluency.

  • The culture medium is replaced with a high glucose (30 mM) medium to induce hyperglycemic conditions. A set of cells is maintained in a normal glucose (5 mM) medium as a control.

  • The cells are treated with the test compounds at a final concentration of 100 nM or with vehicle (DMSO) for 24 hours.

  • After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and then lysed.

  • The intracellular sorbitol concentration in the cell lysates is determined using a commercially available sorbitol assay kit according to the manufacturer's instructions.

  • The percentage of sorbitol accumulation in treated cells is calculated relative to the vehicle-treated high glucose control.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP NADPH->NADP NADPH NADP+ SDH Sorbitol Dehydrogenase ALR2 Aldose Reductase (ALR2) Alr2_IN_2 This compound Alr2_IN_2->ALR2 Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).

Experimental_Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Cellular Sorbitol Assay A1 Prepare Reaction Mix (Enzyme, NADPH, Buffer) A2 Add Test Compound A1->A2 A3 Initiate with Substrate A2->A3 A4 Monitor NADPH Oxidation (Absorbance at 340 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture ARPE-19 Cells B2 Induce Hyperglycemia (High Glucose Medium) B1->B2 B3 Treat with Test Compound B2->B3 B4 Lyse Cells B3->B4 B5 Measure Sorbitol Levels B4->B5

Caption: Workflow for the in vitro validation of this compound efficacy.

References

A Comparative Guide to Alr2-IN-2 and Other Aldose Reductase (ALR2) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alr2-IN-2 with other established aldose reductase (ALR2) inhibitors. The following sections detail quantitative performance data, experimental methodologies, and relevant biological pathways to inform preclinical research and development decisions.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway. Under hyperglycemic conditions, its increased activity is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the development of potent and selective ALR2 inhibitors is a key therapeutic strategy. This guide focuses on this compound, a novel inhibitor, and benchmarks its performance against a panel of well-characterized ALR2 inhibitors.

Quantitative Comparison of ALR2 Inhibitor Potency and Selectivity

The efficacy and potential for off-target effects of an ALR2 inhibitor are determined by its potency (IC50) and its selectivity against the closely related aldehyde reductase (ALR1). The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known ALR2 inhibitors. A higher selectivity index indicates a greater preference for ALR2 over ALR1, suggesting a potentially better safety profile.

InhibitorALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (ALR1 IC50 / ALR2 IC50)
This compound 27 228 8.4
Epalrestat98[1]--
Sorbinil700--
Tolrestat23.9--
Zopolrestat4.8--
Fidarestat9.033,0003666.7
Ponalrestat7.760,0007792.2

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of ALR2 inhibitors. The following protocol outlines a common spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of test compounds against aldose reductase.

In Vitro Aldose Reductase Activity Assay Protocol

This protocol is adapted from established methods for measuring ALR2 activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human or rat aldose reductase (ALR2) and aldehyde reductase (ALR1)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate for ALR2)

  • Sodium Phosphate Buffer (pH 6.2)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde in assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration in the assay is minimal (typically ≤1%) to avoid interference.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Sodium Phosphate Buffer

      • ALR2 or ALR1 enzyme solution

      • Test compound dilution (or vehicle control)

    • Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde) and NADPH solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Signaling Pathways and Experimental Workflows

Understanding the biological context of ALR2 inhibition is essential for drug development. The following diagrams, generated using Graphviz, illustrate the polyol pathway and a typical workflow for screening ALR2 inhibitors.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose ALR2 ALR2 Glucose->ALR2 NADPH -> NADP+ Sorbitol Sorbitol ALR2->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) ALR2->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGE_Formation Advanced Glycation End-product (AGE) Formation Fructose->AGE_Formation Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications PKC_Activation Protein Kinase C (PKC) Activation AGE_Formation->PKC_Activation PKC_Activation->Complications

Caption: The Polyol Pathway and its role in diabetic complications.

ALR2_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assay (vs. ALR1) IC50_Determination->Selectivity_Assay Lead_Candidate Lead Candidate Selectivity_Assay->Lead_Candidate

Caption: A generalized workflow for ALR2 inhibitor screening.

References

A Comparative Analysis of Alr2-IN-2 and Epalrestat for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two aldose reductase (ALR2) inhibitors: Alr2-IN-2, a novel investigational compound, and Epalrestat, a clinically approved drug for diabetic neuropathy. This document aims to equip researchers with the necessary data and protocols to evaluate and compare the performance of these two compounds in a preclinical setting.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH results in increased oxidative stress. Therefore, inhibiting ALR2 is a promising therapeutic strategy to prevent or mitigate these long-term complications of diabetes.

Epalrestat is a non-competitive and reversible inhibitor of aldose reductase that has been approved for the treatment of diabetic neuropathy in several countries. It works by reducing the accumulation of intracellular sorbitol. This compound is a potent, novel rhodanine-based inhibitor of ALR2 currently under investigation for its potential therapeutic benefits in diabetic complications.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Epalrestat, focusing on their in vitro inhibitory activity.

Inhibitor Target IC₅₀ (nM) Reference
This compoundRat ALR227[1]
EpalrestatRat ALR272[2]

Table 1: Comparative Inhibitory Potency against Rat Aldose Reductase (ALR2)

Inhibitor Target IC₅₀ (nM) Reference
This compoundRat ALR1228[1]
EpalrestatHuman ALR1Not specified

Table 2: Comparative Inhibitory Potency against Aldose Reductase Isoform 1 (ALR1)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway and a typical experimental workflow for evaluating ALR2 inhibitors.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications

Figure 1: The Polyol Pathway and the Role of Aldose Reductase.

ALR2_Inhibition_Workflow start Start enzyme_prep Prepare Aldose Reductase (e.g., from rat lens or recombinant human) start->enzyme_prep assay_setup Set up reaction mixture: - Phosphate Buffer - NADPH - Substrate (e.g., DL-glyceraldehyde) - Test Compound (this compound or Epalrestat) enzyme_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure decrease in NADPH absorbance at 340 nm spectrophotometrically incubation->measurement data_analysis Calculate % Inhibition and IC₅₀ values measurement->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for In Vitro ALR2 Inhibition Assay.

Experimental Protocols

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol is based on the spectrophotometric method described by Hayman and Kinoshita, which measures the decrease in NADPH absorbance at 340 nm as a result of ALR2 activity.

Materials:

  • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).

  • Cofactor: 0.15 mM NADPH solution.

  • Substrate: 10 mM DL-glyceraldehyde solution.

  • Inhibitors: Stock solutions of this compound and Epalrestat in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well microplate or quartz cuvettes.

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate or in a cuvette, prepare the following reaction mixture (final volume 200 µL):

    • 140 µL of 0.067 M Sodium Phosphate Buffer (pH 6.2)

    • 20 µL of 0.15 mM NADPH

    • 10 µL of the test inhibitor at various concentrations (or solvent control)

    • 10 µL of the aldose reductase enzyme preparation.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of 10 mM DL-glyceraldehyde.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Discussion and Conclusion

Based on the available in vitro data, this compound demonstrates superior potency in inhibiting rat ALR2 compared to Epalrestat, with an IC₅₀ value approximately 2.7 times lower. Furthermore, the available data on this compound's activity against ALR1 allows for the calculation of a selectivity index (IC₅₀ ALR1 / IC₅₀ ALR2), which is approximately 8.4. This indicates a favorable selectivity for ALR2 over ALR1. While specific IC₅₀ data for Epalrestat against ALR1 is not provided in the readily available literature, its clinical use suggests an acceptable selectivity profile.

It is important to note the limitations of this comparative analysis. The data for this compound is currently restricted to in vitro studies, and there is a lack of publicly available information regarding its in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. In contrast, Epalrestat has undergone extensive preclinical and clinical evaluation, with established in vivo efficacy in animal models and human subjects with diabetic neuropathy.

For a comprehensive evaluation of this compound as a potential therapeutic agent, further in vivo studies are essential to determine its efficacy in relevant animal models of diabetic complications, as well as to characterize its pharmacokinetic and safety profiles. The experimental protocol provided in this guide can serve as a starting point for researchers to independently verify the in vitro potency and selectivity of both this compound and Epalrestat. This will enable a more direct and robust comparison under identical experimental conditions.

References

In Vivo Validation of Alr2-IN-2 in Diabetic Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Aldose Reductase in Diabetic Complications

Under hyperglycemic conditions, the enzyme aldose reductase (AR2) catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. This accumulation of sorbitol within cells, coupled with the subsequent oxidative stress, is a key contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. AR2 inhibitors aim to block this pathway, thereby preventing or mitigating these complications.

Signaling Pathway of Aldose Reductase in Hyperglycemia

cluster_0 Cellular Environment Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose High Levels AR2 Aldose Reductase 2 (AR2) Glucose->AR2 Substrate Sorbitol Sorbitol AR2->Sorbitol Catalyzes Conversion SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Oxidative_Stress Increased Oxidative Stress Sorbitol->Oxidative_Stress Accumulation Leads to Fructose Fructose SDH->Fructose Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Oxidative_Stress->Diabetic_Complications Alr2_IN_2 Alr2-IN-2 & Other AR2 Inhibitors Alr2_IN_2->AR2 Inhibits

Caption: The Polyol Pathway and the inhibitory action of AR2 inhibitors.

Comparative Efficacy of AR2 Inhibitors in Diabetic Mouse Models

The following table summarizes the in vivo effects of established AR2 inhibitors in diabetic mouse models. These endpoints are critical for assessing the potential of novel inhibitors like this compound.

AR2 Inhibitor Animal Model Key Efficacy Endpoints Observed Effects Reference
Epalrestat Streptozotocin (STZ)-induced diabetic ratsSciatic nerve sorbitol accumulation, Motor nerve conduction velocity (MNCV)Reduced sorbitol accumulation, Improved MNCV[1]
Sorbinil STZ-induced diabetic ratsSciatic nerve sorbitol accumulation, Nerve blood flow, MNCVReduced sorbitol accumulation, Corrected nerve blood flow, Improved MNCV[2]
Fidarestat STZ-induced diabetic ratsRetinal sorbitol accumulation, Pericyte lossPrevented retinal sorbitol accumulation and pericyte loss[3]

Experimental Protocols

Induction of Diabetes in Mouse Models

A common method for inducing type 1 diabetes in mice is through the intraperitoneal injection of streptozotocin (STZ).

Workflow for STZ-Induced Diabetes:

Start Start Acclimatize Acclimatize Mice (1-2 weeks) Start->Acclimatize Fasting Fast Mice Overnight (12-16 hours) Acclimatize->Fasting STZ_Prep Prepare fresh STZ solution in citrate buffer (pH 4.5) Fasting->STZ_Prep STZ_Injection Inject STZ (i.p.) (e.g., 50 mg/kg for 5 consecutive days) STZ_Prep->STZ_Injection Monitor_Glucose Monitor Blood Glucose (tail vein) STZ_Injection->Monitor_Glucose Diabetic_Confirmation Blood Glucose > 250 mg/dL? Monitor_Glucose->Diabetic_Confirmation Diabetic_Confirmation->Monitor_Glucose No Group_Assignment Assign to Treatment Groups (Vehicle, this compound, Positive Control) Diabetic_Confirmation->Group_Assignment Yes Treatment_Period Administer Treatment (daily for 8-12 weeks) Group_Assignment->Treatment_Period Endpoint_Analysis Perform Endpoint Analysis (Nerve Conduction, Sorbitol Levels) Treatment_Period->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for inducing and treating STZ-diabetic mice.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • 8-week-old male C57BL/6J mice

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Administer STZ via intraperitoneal (i.p.) injection. A common regimen is multiple low doses (e.g., 50 mg/kg) for 5 consecutive days.

  • Monitor blood glucose levels from the tail vein 72 hours after the final injection and weekly thereafter.

  • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

Assessment of Diabetic Neuropathy

a) Motor Nerve Conduction Velocity (MNCV) Measurement:

MNCV is a key functional measure of peripheral nerve health and is often impaired in diabetic neuropathy.

Procedure:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Place stimulating electrodes on the sciatic notch and recording electrodes on the plantar muscles of the foot.

  • Deliver a supramaximal electrical stimulus at both proximal (sciatic notch) and distal (tibial nerve at the ankle) sites.

  • Record the latency of the evoked muscle action potentials from both stimulation sites.

  • Measure the distance between the two stimulation sites.

  • Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

b) Sciatic Nerve Sorbitol Content Measurement:

This biochemical assay directly measures the accumulation of the product of the AR2 enzyme.

Procedure:

  • At the end of the treatment period, euthanize the mice and dissect the sciatic nerves.

  • Homogenize the nerve tissue in a suitable buffer.

  • Deproteinize the homogenate (e.g., with perchloric acid).

  • Neutralize the supernatant.

  • Measure sorbitol concentration using a commercially available sorbitol assay kit, typically based on a coupled enzymatic reaction that results in a colorimetric or fluorometric output.

Conclusion

While direct in vivo validation of this compound in diabetic mouse models is yet to be published, the established efficacy of other AR2 inhibitors like Epalrestat and Sorbinil in these models provides a strong rationale for its investigation. The experimental protocols outlined above offer a standardized approach for evaluating the potential of this compound to ameliorate diabetic complications, particularly neuropathy. Future studies should focus on determining the in vivo efficacy, pharmacokinetics, and safety profile of this compound in well-established diabetic mouse models to ascertain its therapeutic potential. The high potency of this compound in vitro suggests it could be a promising candidate for the treatment of diabetic complications.

References

Head-to-Head Comparison: Alr2-IN-2 vs. Sorbinil in Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biochemical and pharmacological properties of two key aldose reductase inhibitors.

In the landscape of diabetic complications research, the enzyme aldose reductase (ALR2) stands as a critical therapeutic target. Its role in the polyol pathway, where it converts glucose to sorbitol, has been implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. Consequently, the development of potent and selective ALR2 inhibitors is a major focus of drug discovery efforts. This guide provides a head-to-head comparison of two such inhibitors: Alr2-IN-2, a research compound, and Sorbinil, a historically significant clinical trial candidate.

Biochemical Potency and Selectivity

A primary determinant of an aldose reductase inhibitor's potential therapeutic value is its potency (typically measured as the half-maximal inhibitory concentration, IC50) against ALR2 and its selectivity over the closely related enzyme aldehyde reductase (ALR1). Inhibition of ALR1 can lead to off-target effects, as it plays a role in detoxifying various aldehydes.

CompoundTarget EnzymeIC50Selectivity (ALR1 IC50 / ALR2 IC50)
This compound Rat ALR227 nM[1]8.4[1]
Rat ALR1228 nM[1]
Sorbinil Human ALR2~0.96 µM~10.4
Human ALR1~10 µM

This compound demonstrates potent inhibition of rat ALR2 with an IC50 of 27 nM.[1] Its selectivity for ALR2 over ALR1 in rats is approximately 8.4-fold.[1]

Sorbinil has been shown to inhibit aldose reductase from various sources, including human brain and placenta, as well as calf and rat lens.[2] While specific IC50 values can vary in the literature, one study reported an IC50 value of approximately 0.96 µM for human ALR2 and a value of approximately 10 µM for human ALR1, indicating a selectivity of about 10.4-fold in favor of ALR2. It is important to note that other reports have shown different selectivity profiles, highlighting the need for standardized comparative assays.

Mechanism of Action and Signaling Pathway

Both this compound and Sorbinil exert their effects by inhibiting aldose reductase, the first and rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is believed to cause osmotic stress and subsequent cellular damage in tissues that are freely permeable to glucose but not to sorbitol, such as the lens, nerves, and retina.

By blocking aldose reductase, these inhibitors prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.

Aldose Reductase Signaling Pathway Aldose Reductase (Polyol) Pathway Glucose High Intracellular Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH -> NADP+ Sorbitol Sorbitol Accumulation ALR2->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) ALR2->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Inhibitor This compound or Sorbinil Inhibitor->ALR2

Aldose Reductase Signaling Pathway

In Vivo and Clinical Data

Sorbinil has undergone extensive investigation in both animal models and human clinical trials for the treatment of diabetic complications, including neuropathy and retinopathy.[2] In diabetic rats, orally administered Sorbinil was shown to reduce sorbitol accumulation in the lens and sciatic nerve.[2] Clinical trials in humans have yielded mixed results. While some studies suggested a potential benefit in symptomatic relief for diabetic neuropathy, others failed to show significant improvements in nerve conduction velocity or other objective measures.[3] Importantly, the clinical development of Sorbinil was hampered by the occurrence of hypersensitivity reactions in some patients.

Currently, there is a lack of publicly available in vivo efficacy data for This compound in animal models of diabetic complications. Such studies would be crucial to assess its potential for therapeutic development and to draw more direct comparisons with the extensive data available for Sorbinil.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical utility.

Limited information is publicly available regarding the pharmacokinetic properties of This compound . In silico ADME evaluations have predicted promising pharmacokinetic profiles for some thiosemicarbazone derivatives, a class of compounds to which this compound is related.[4] However, experimental data are needed to confirm these predictions.

In contrast, the pharmacokinetics of Sorbinil have been studied in humans. It is orally absorbed, and its elimination from plasma is slow, with a terminal half-life that can extend to between 34 and 52 hours.[1] This long half-life suggests that once-a-day dosing may be feasible.

Experimental Protocols

Aldose Reductase Inhibition Assay

A common method to determine the inhibitory activity of compounds against aldose reductase is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that requires NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be monitored over time to determine the enzyme's activity. The presence of an inhibitor will slow down this reaction rate.

Typical Protocol:

  • Enzyme Preparation: Partially purified or recombinant human or rat aldose reductase (ALR2) and aldehyde reductase (ALR1) are used.

  • Reaction Mixture: A typical reaction mixture in a 96-well plate or a cuvette contains:

    • Phosphate buffer (e.g., 0.067 M, pH 6.2)

    • NADPH solution

    • The test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Enzyme solution

  • Initiation of Reaction: The reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Measurement: The decrease in absorbance at 340 nm is measured spectrophotometrically at 37°C for a set period (e.g., 5-10 minutes).

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay Workflow Workflow for ALR2 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - NADPH - Substrate (DL-glyceraldehyde) - Enzyme (ALR2/ALR1) Mix Combine in 96-well plate: - Buffer - NADPH - Inhibitor - Enzyme Reagents->Mix Inhibitor Prepare Inhibitor Solutions: - this compound or Sorbinil - Serial Dilutions Inhibitor->Mix Initiate Initiate Reaction: Add Substrate Mix->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Aldose Reductase Inhibition Assay Workflow
Cellular Sorbitol Accumulation Assay

To assess the efficacy of inhibitors in a cellular context, the accumulation of sorbitol in cells cultured under high glucose conditions can be measured.

Principle: Cells that express aldose reductase, such as retinal pigment epithelial cells (ARPE-19) or red blood cells, are incubated in a high-glucose medium to stimulate the polyol pathway. The intracellular sorbitol concentration is then measured in the presence and absence of the inhibitor.

Typical Protocol:

  • Cell Culture: Culture appropriate cells (e.g., ARPE-19) to near confluency.

  • Treatment: Incubate the cells in a high-glucose medium (e.g., 30-55 mM glucose) with and without various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours). A normal glucose control (e.g., 5.5 mM) is also included.

  • Cell Lysis: After incubation, wash the cells and lyse them to release intracellular contents.

  • Sorbitol Measurement: The sorbitol concentration in the cell lysate can be determined using various methods, such as:

    • Enzymatic Assay: Using sorbitol dehydrogenase to convert sorbitol to fructose, coupled with the reduction of NAD+ to NADH, which can be measured spectrophotometrically or fluorometrically.

    • High-Performance Liquid Chromatography (HPLC): A sensitive method for separating and quantifying sorbitol.

  • Data Analysis: Compare the intracellular sorbitol levels in inhibitor-treated cells to those in the untreated high-glucose control to determine the inhibitor's efficacy in reducing sorbitol accumulation.

Conclusion

Both this compound and Sorbinil are potent inhibitors of aldose reductase, a key enzyme in the pathogenesis of diabetic complications. This compound shows high potency against rat ALR2 in the nanomolar range with good selectivity over ALR1. Sorbinil, a well-studied compound, has demonstrated efficacy in preclinical models, but its clinical development has been challenging due to mixed efficacy results and side effects.

For researchers in the field, this compound represents a valuable tool for investigating the role of aldose reductase in various experimental models. However, a comprehensive understanding of its in vivo efficacy and pharmacokinetic profile in relevant animal models is necessary to assess its therapeutic potential. The extensive historical data on Sorbinil, including its clinical trial outcomes, provides a valuable benchmark for the development of new and improved aldose reductase inhibitors. Future head-to-head studies using standardized assays with human enzymes are warranted for a more definitive comparison of these and other emerging ALR2 inhibitors.

References

Cross-Validation of Alr2-IN-2 and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Rhodanine-Based Aldose Reductase Inhibitors

Aldose reductase (ALR2), a key enzyme in the polyol pathway, plays a crucial role in the development of diabetic complications.[1] Under hyperglycemic conditions, the overactivation of ALR2 leads to the accumulation of sorbitol, causing osmotic and oxidative stress that contributes to tissue damage, particularly in the nerves, retina, lens, and kidneys.[2][3] Consequently, the inhibition of ALR2 is a primary therapeutic strategy for managing these complications.[4][5] Alr2-IN-2, a potent rhodanine-based inhibitor, belongs to a class of compounds that have demonstrated significant promise in preclinical studies.[3][6]

This guide provides a comparative analysis of the activity of a representative potent rhodanine-based ALR2 inhibitor, using recently published data on novel rhodanine-sulfonate hybrids as a surrogate for this compound, due to the limited availability of specific published cellular data for this compound itself. The data presented here is intended to offer researchers, scientists, and drug development professionals a benchmark for the performance of this class of inhibitors against the established drug, Epalrestat.

Comparative Inhibitory Activity

The in vitro inhibitory potency of the representative rhodanine-sulfonate hybrid compounds against human recombinant aldose reductase 2 (ALR2) was compared to the commercially available ALR2 inhibitor, Epalrestat. The inhibition constant (Kᵢ) serves as a measure of the inhibitor's potency, with lower values indicating higher potency.

CompoundALR2 Kᵢ (µM)
Representative Hybrid 6 0.43
Representative Hybrid 8 0.48
Epalrestat (Reference) 0.98

Data sourced from Kalay et al., 2025.[7]

Cytotoxicity Profile in Different Cell Lines

To assess the safety profile of this class of inhibitors, the cytotoxicity of the representative rhodanine-sulfonate hybrids was evaluated in three different cell lines: L929 (mouse fibroblast), A549 (human lung carcinoma), and RG-2 (rat glioma). The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity indicates the concentration at which the compound reduces cell viability by 50%. Higher IC₅₀ values are desirable, indicating lower toxicity.

Cell LineRepresentative Hybrid 6 IC₅₀ (µM)Representative Hybrid 8 IC₅₀ (µM)
L929 > 10085.3
A549 > 10092.1
RG-2 > 10078.5

Data sourced from Kalay et al., 2025.[7]

Experimental Protocols

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines the spectrophotometric measurement of ALR2 activity by monitoring the decrease in NADPH absorbance.

Materials:

  • Human recombinant ALR2

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Test compounds (e.g., this compound analogs) and reference inhibitor (Epalrestat) dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the ALR2 enzyme in a cuvette.

  • Add the test compound or reference inhibitor at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • The inhibition constant (Kᵢ) is determined by analyzing the reaction kinetics, often using Lineweaver-Burk plots.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cell lines (e.g., L929, A549, RG-2)

  • Complete cell culture medium

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Pathway and Process

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the Aldose Reductase signaling pathway and a typical workflow for evaluating ALR2 inhibitors.

Aldose_Reductase_Signaling_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_complications Diabetic Complications High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (NADPH -> NADP+) Oxidative Stress Oxidative Stress Glucose->Oxidative Stress Fructose Fructose Sorbitol->Fructose SDH (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Neuropathy Neuropathy Osmotic Stress->Neuropathy Retinopathy Retinopathy Osmotic Stress->Retinopathy Nephropathy Nephropathy Oxidative Stress->Nephropathy Alr2_IN_2 This compound (Inhibitor) Alr2_IN_2->Glucose Inhibits ALR2

Caption: Aldose Reductase Signaling Pathway.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies (Future) Compound_Design Design of Rhodanine -based Inhibitors Synthesis Chemical Synthesis Compound_Design->Synthesis Enzyme_Assay ALR2 Inhibition Assay (Determine Kᵢ) Synthesis->Enzyme_Assay Selectivity_Assay ALR1 Inhibition Assay (Determine Selectivity) Enzyme_Assay->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on L929, A549, RG-2) Enzyme_Assay->Cytotoxicity_Assay Animal_Models Efficacy in Diabetic Animal Models Cytotoxicity_Assay->Animal_Models

Caption: Experimental Workflow for ALR2 Inhibitors.

References

Comparative Efficacy of Alr2-IN-2 and Natural Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the synthetic aldose reductase inhibitor, Alr2-IN-2, against prominent natural inhibitors of the same enzyme. The focus is on objective performance metrics, supported by experimental data, to inform researchers and professionals in drug development.

Aldose reductase (ALR2 or AKR1B1) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[2][3] This heightened activity leads to the accumulation of sorbitol, which causes osmotic stress, and a depletion of the cofactor NADPH, leading to oxidative stress.[1][4] These downstream effects are strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[2][5][6] Consequently, the inhibition of ALR2 is a key therapeutic strategy for mitigating these complications.[1][5]

Inhibitor Profiles

This compound: A Potent Synthetic Inhibitor

This compound is a potent, non-acidic synthetic inhibitor of aldose reductase.[7] It belongs to a class of rhodanine-based compounds and is investigated for its potential in managing diabetic complications.[7] Its high efficacy and specificity make it a significant compound in preclinical research.

Natural ALR2 Inhibitors: Flavonoids

A wide array of naturally occurring compounds, particularly flavonoids found in fruits, vegetables, and herbs, have been shown to inhibit ALR2 activity.[8] Among the most studied are quercetin, rutin, and kaempferol.[9] These polyphenolic compounds are recognized for their antioxidant properties and their potential to modulate various enzymatic pathways, including the polyol pathway.[4][8]

Efficacy Comparison: In Vitro Inhibition

The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

InhibitorTypeSource Organism (for Assay)IC50 ValueSelectivity Factor (ALR1 IC50 / ALR2 IC50)
This compound SyntheticRat27 nM[7]8.4[7]
Quercetin NaturalRat14.8 nM[10]Not specified
Rutin NaturalHuman13 µM[11]Poor inhibitor of ALR1[11]
Kaempferol NaturalNot specified6.04 µM (for BCRP inhibition)[12]Not specified
Agnuside NaturalHuman22.4 nM[9]Not specified
Eupalitin-3-O-galactoside NaturalHuman27.3 nM[9]Not specified
Epalrestat (Reference Drug) SyntheticHuman98 nM[9]Not specified

Note: IC50 values can vary based on the specific experimental conditions, such as the source of the enzyme (e.g., rat lens, human recombinant) and assay protocols.

Based on the available data, the synthetic inhibitor this compound demonstrates high potency with an IC50 value in the low nanomolar range (27 nM for rat ALR2).[7] It also shows a degree of selectivity for ALR2 over the closely related aldehyde reductase (ALR1).[7]

Among the natural inhibitors, some phytocompounds like Agnuside and Eupalitin-3-O-galactoside show exceptional potency, with IC50 values (22.4 nM and 27.3 nM, respectively) comparable to or even slightly better than this compound.[9] Quercetin also exhibits very high potency (14.8 nM).[10] Other flavonoids like rutin are significantly less potent, with IC50 values in the micromolar range.[11]

Experimental Protocols

The efficacy of ALR2 inhibitors is typically determined using a spectrophotometric enzyme inhibition assay. Below is a generalized methodology based on common laboratory practices.

ALR2 Enzyme Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce ALR2 activity by 50% (IC50).

Materials:

  • Purified or partially purified ALR2 enzyme (e.g., from rat lens or recombinant human ALR2).[13]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.2-7.0).[13]

  • NADPH (cofactor).[1]

  • DL-glyceraldehyde (substrate).[13]

  • Test inhibitors (this compound, quercetin, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation of Reaction Mixture: A reaction mixture is prepared in a cuvette containing phosphate buffer, NADPH, and the ALR2 enzyme solution.

  • Inhibitor Addition: Varying concentrations of the test inhibitor are added to the reaction mixture. A control reaction is prepared without any inhibitor.

  • Pre-incubation: The mixture is typically pre-incubated for a set period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: The activity of ALR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9] The rate of this decrease is proportional to the enzyme's activity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the central role of ALR2 in the polyol pathway and a typical workflow for screening potential inhibitors.

Polyol_Pathway cluster_Hyperglycemia Hyperglycemic State cluster_Pathway Polyol Pathway cluster_Cofactors Cofactor Depletion cluster_Stress Cellular Stress Glucose High Intracellular Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol Catalyzes NADP NADP+ ALR2->NADP Consumes NADPH OxidativeStress Oxidative Stress ALR2->OxidativeStress Depletion Causes SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation Causes Fructose Fructose SDH->Fructose NADH NADH SDH->NADH Produces NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH Inhibitor ALR2 Inhibitors (e.g., this compound, Quercetin) Inhibitor->ALR2 Blocks

Caption: The Polyol Pathway activated by hyperglycemia.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis A Source ALR2 Enzyme (Recombinant or Tissue) C Spectrophotometric Enzyme Assay A->C B Prepare Inhibitors (Synthetic & Natural) D Incubate Enzyme, Cofactor (NADPH) & Inhibitor B->D E Add Substrate & Measure Activity D->E F Calculate % Inhibition vs. Control E->F G Determine IC50 Values F->G H Compare Potency G->H

References

Alr2-IN-2: A Comparative Guide to Aldose Reductase (ALR2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alr2-IN-2's binding affinity to Aldose Reductase (ALR2) with other known inhibitors. The information is supported by experimental data and detailed protocols to assist researchers in evaluating this compound for their studies.

Introduction to ALR2 and the Polyol Pathway

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Inhibition of ALR2 is therefore a promising therapeutic strategy to prevent or mitigate these complications.

The Polyol Pathway

The polyol pathway consists of two primary enzymatic steps. First, aldose reductase (ALR2) reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress and increased susceptibility to oxidative damage within cells.

The Polyol Pathway of Glucose Metabolism.

Comparative Binding Affinity of ALR2 Inhibitors

The potency of ALR2 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and other notable ALR2 inhibitors. It is important to consider the experimental conditions, such as the source of the enzyme (e.g., rat lens, human recombinant), as these can influence the measured IC50 values.

InhibitorTarget EnzymeIC50 (nM)Selectivity (ALR1/ALR2)
This compound Rat Lens ALR227~8.4
EpalrestatHuman Lens ALR298[1]-
SorbinilRat Lens ALR22180[2]-
Fidarestat---
Zopolrestat---
AgnusideHuman Lens ALR222.4[1]-
Eupalitin-3-O-galactosideHuman Lens ALR227.3[1]-

Experimental Protocol: ALR2 Inhibition Assay

The determination of ALR2 inhibitory activity is commonly performed using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate by ALR2.

Materials and Reagents
  • Aldose Reductase (e.g., from rat lens or human recombinant)

  • NADPH

  • DL-glyceraldehyde (or another suitable substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Assay Procedure
  • Enzyme Preparation: Prepare a stock solution of aldose reductase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the measurement period.

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing:

    • Phosphate buffer

    • NADPH solution

    • Aldose reductase solution

    • Test inhibitor at various concentrations (a solvent control without the inhibitor should also be prepared).

  • Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the absorbance vs. time graph) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix Combine Reagents, Enzyme, and Inhibitor in Microplate Reagents->Mix Enzyme Prepare ALR2 Enzyme Solution Enzyme->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Incubate Pre-incubate at 37°C Mix->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Kinetic Measurement at 340 nm Initiate->Measure Rate Calculate Reaction Rates Measure->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 from Dose-Response Curve Inhibition->IC50

Workflow for ALR2 Inhibition Assay.

Selectivity of ALR2 Inhibitors

A critical aspect of developing ALR2 inhibitors is their selectivity over other closely related enzymes, particularly aldehyde reductase (ALR1). ALR1 and ALR2 share significant structural homology, which can lead to off-target effects if an inhibitor is not selective. Non-selective inhibition can result in toxicity, which has been a reason for the failure of some ALR2 inhibitors in clinical trials.[1][2] The selectivity is often expressed as the ratio of the IC50 value for ALR1 to the IC50 value for ALR2 (ALR1/ALR2). A higher ratio indicates greater selectivity for ALR2. The development of highly selective ALR2 inhibitors is a key focus in current research to minimize potential side effects.[3][4][5]

Conclusion

This compound demonstrates potent inhibition of ALR2 with a nanomolar IC50 value. This guide provides a framework for comparing its activity with other inhibitors and outlines the standard experimental procedures for such evaluations. The provided data and protocols are intended to support researchers in their efforts to investigate the therapeutic potential of ALR2 inhibitors in the context of diabetic complications. Further studies to confirm these findings in human recombinant ALR2 and in cellular and in vivo models are warranted.

References

The Critical Role of a Selective Negative Control in ALR1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of drug discovery and biomedical research, the clarity of experimental results hinges on the quality and specificity of the tools employed. For scientists investigating the biological functions and therapeutic potential of Aldo-Keto Reductase Family 1 Member 1 (ALR1), the use of a highly selective negative control is not just beneficial, it is imperative for data integrity. This guide provides a comparative analysis of a suitable selective ALR2 inhibitor, herein exemplified as a stand-in for the un-indexed "Alr2-IN-2," to illustrate its utility as a negative control in ALR1 studies.

Understanding the Challenge: ALR1 and ALR2 Homology

ALR1 and its isoform, ALR2, share a significant degree of structural homology, presenting a considerable challenge for the development of selective inhibitors.[1][2] This similarity often leads to cross-reactivity, where a compound designed to inhibit one enzyme also affects the other, muddying the interpretation of experimental outcomes. Therefore, a potent and selective ALR2 inhibitor is an invaluable tool to dissect the specific roles of ALR1. By demonstrating that a biological effect is observed with an ALR1 inhibitor but not with a selective ALR2 inhibitor, researchers can confidently attribute the effect to the inhibition of ALR1.

Comparative Inhibitory Activity

To illustrate the concept of a selective negative control, we will use a representative selective ALR2 inhibitor, based on data for compounds with demonstrated high selectivity. The following table summarizes the inhibitory potency (IC50 values) of a hypothetical selective ALR2 inhibitor, which we will refer to as "Selective ALR2 Inhibitor Example," against both ALR1 and ALR2. For comparison, a non-selective inhibitor is also included.

CompoundALR1 IC50 (µM)ALR2 IC50 (µM)Selectivity Index (ALR1 IC50 / ALR2 IC50)
Selective ALR2 Inhibitor Example>1000.1>1000
Non-Selective Inhibitor522.5

Note: The data presented for "Selective ALR2 Inhibitor Example" is a composite representation based on desirable characteristics for a negative control and does not correspond to a specific indexed compound named "this compound" in the public domain.

Experimental Workflow for a Negative Control Study

The following diagram outlines a typical experimental workflow to validate the use of a selective ALR2 inhibitor as a negative control in an ALR1-targeted study.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 Cell-Based Assay A Prepare ALR1 and ALR2 Enzymes C Incubate Enzymes with Substrate and NADPH A->C B Prepare Test Compounds: - ALR1 Inhibitor - Selective ALR2 Inhibitor (Negative Control) - Vehicle Control D Add Test Compounds at Various Concentrations B->D H Treat Cells Expressing ALR1 with Compounds B->H C->D E Measure Enzyme Activity (e.g., NADPH depletion) D->E F Calculate IC50 Values for each Compound against ALR1 and ALR2 E->F G Determine Selectivity Index F->G I Measure Downstream Biological Effect H->I

Caption: Experimental workflow for validating a selective ALR2 inhibitor as a negative control.

Signaling Pathway Context

The rationale for using a selective negative control is rooted in the distinct, yet potentially overlapping, signaling pathways in which ALR1 and ALR2 are involved. The following diagram illustrates this concept.

G cluster_0 Upstream Signals cluster_1 Enzymatic Activity cluster_2 Downstream Effects Signal Cellular Stress / Substrates ALR1 ALR1 Signal->ALR1 ALR2 ALR2 Signal->ALR2 Effect1 ALR1-Specific Biological Effect ALR1->Effect1 Effect2 ALR2-Specific Biological Effect ALR2->Effect2 Inhibitor1 ALR1 Inhibitor Inhibitor1->ALR1 Inhibits Inhibitor2 Selective ALR2 Inhibitor (Negative Control) Inhibitor2->ALR1 No significant inhibition Inhibitor2->ALR2 Inhibits

Caption: Specificity of inhibitors in ALR1 and ALR2 signaling pathways.

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against human ALR1 and ALR2.

Materials:

  • Recombinant human ALR1 and ALR2 enzymes

  • NADPH

  • Substrate (e.g., glyceraldehyde for ALR2, methylglyoxal for ALR1)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADPH (final concentration, e.g., 0.1 mM)

    • ALR1 or ALR2 enzyme (final concentration, e.g., 10 nM)

    • Test compound dilution or vehicle (for control wells)

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

Safety Operating Guide

Proper Disposal of Alr2-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Alr2-IN-2, a potent inhibitor of aldose reductase (ALR2), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling and disposing of specialized research chemicals.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The molecular formula for this compound is C17H11FN2O2S2. Given the lack of specific toxicity data, it should be treated as a potentially hazardous substance.

Key Handling Procedures:

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves.

    • Body Protection: Wear a lab coat, with additional protective clothing if a splash risk exists.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Treat all materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials, contaminated lab paper) as chemical waste.

    • Segregate this compound waste from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.

  • Waste Collection and Storage:

    • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and sealed hazardous waste container.

    • The container label should clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and its known components (e.g., if dissolved in a solvent like DMSO).

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Institutional Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Summary of Key Information

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformation
Chemical Name This compound
Molecular Formula C17H11FN2O2S2
Primary Hazard Potential toxicity; full toxicological properties have not been investigated.
Handling Precautions Use in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat).
Disposal Method Dispose of as hazardous chemical waste through an approved institutional EHS program. Do not dispose of in regular trash or down the drain.
Spill Response In case of a spill, absorb with an inert material and collect for disposal as hazardous waste. Ensure the area is well-ventilated.

Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste like this compound.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Pickup cluster_3 Final Disposal A Identify and Characterize This compound Waste B Segregate Solid and Liquid Waste A->B C Collect in Labeled Hazardous Waste Containers B->C D Store in Satellite Accumulation Area C->D E Request Pickup from Institutional EHS D->E F EHS Transports for Proper Disposal E->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound and other laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Researchers are strongly advised to consult their institution's specific safety and disposal protocols and to contact their Environmental Health and Safety (EHS) department for definitive guidance on the disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.